2,3',4,5'-Tetramethoxystilbene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBCWSHYEQUBLW-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186212 | |
| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24144-92-1, 20578-92-1 | |
| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24144-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,3',5'-Tetramethoxystilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020578921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3',4,5'-Tetramethoxystilbene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic derivative of resveratrol, a naturally occurring polyphenol. TMS has garnered significant interest in the scientific community for its potent and selective biological activities, particularly its role as an inhibitor of cytochrome P450 1B1 (CYP1B1) and its promising anti-cancer properties. This technical guide provides a comprehensive overview of TMS, including its synthesis, key biological activities with supporting quantitative data, detailed experimental protocols, and a visualization of its proposed signaling pathways.
Chemical Properties and Synthesis
This compound is a trans-stilbene derivative with the chemical formula C₁₈H₂₀O₄ and a molecular weight of 300.35 g/mol . Its structure is characterized by four methoxy groups strategically positioned on the two phenyl rings.
Synthesis via Horner-Wadsworth-Emmons Reaction
A common and efficient method for the synthesis of trans-stilbenes like TMS is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate ylide with an aldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dimethoxybenzaldehyde
-
3,5-Dimethoxybenzyl bromide
-
Triethyl phosphite
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Phosphonate Ester:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,5-dimethoxybenzyl bromide (1.0 eq) in triethyl phosphite (1.2 eq).
-
Heat the mixture at reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess triethyl phosphite under reduced pressure to obtain the crude diethyl (3,5-dimethoxybenzyl)phosphonate. This is often used in the next step without further purification.
-
-
Horner-Wadsworth-Emmons Reaction:
-
In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the crude diethyl (3,5-dimethoxybenzyl)phosphonate (1.1 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
-
Biological Activity
TMS exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied.
Inhibition of Cytochrome P450 Enzymes
TMS is a potent and selective inhibitor of CYP1B1, an enzyme that is overexpressed in many human tumors and is involved in the metabolic activation of procarcinogens.[1][2]
Table 1: Inhibitory Activity of this compound against Cytochrome P450 Isoforms
| Cytochrome P450 Isoform | IC₅₀ (nM) |
| CYP1B1 | 6[1] |
| CYP1A1 | 300[1] |
| CYP1A2 | 3100[1] |
IC₅₀ values represent the concentration of TMS required to inhibit 50% of the enzyme activity.
Anti-Cancer Activity: Induction of Apoptosis
TMS has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including the MCF-7 human breast cancer cell line.[3] This pro-apoptotic effect is mediated through the intrinsic mitochondrial pathway.
Experimental Protocol: Cell Viability Assay (MTT Assay)
Materials:
-
MCF-7 human breast cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Treatment with TMS:
-
Prepare serial dilutions of TMS in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of TMS. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Signaling Pathways
The anti-cancer effects of TMS are attributed to its ability to modulate specific signaling pathways, primarily the intrinsic apoptotic pathway.
Intrinsic Apoptotic Pathway
TMS treatment in breast cancer cells leads to the upregulation of pro-apoptotic BH3-only proteins, such as Noxa and Bim.[3] These proteins antagonize anti-apoptotic Bcl-2 family members, leading to the activation of Bax. Activated Bax then translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptosis.[3][4]
Caption: Intrinsic apoptotic pathway induced by TMS.
Experimental Workflow for Apoptosis Analysis
The following workflow outlines the key steps in assessing TMS-induced apoptosis.
References
An In-depth Technical Guide to 2,3',4,5'-Tetramethoxystilbene: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic derivative of resveratrol, a naturally occurring polyphenol. As a potent and selective inhibitor of cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolic activation of pro-carcinogens and overexpressed in various tumors, TMS has garnered significant interest as a potential therapeutic and chemopreventive agent. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activities of TMS, with a focus on its mechanism of action and potential applications in oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound, also known as (E)-1-(2,4-dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)ethene, is a trans-stilbene derivative characterized by the presence of four methoxy groups distributed across its two phenyl rings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀O₄ | [1] |
| Molecular Weight | 300.35 g/mol | [1] |
| CAS Number | 24144-92-1 | [1] |
| Appearance | Solid | - |
| Melting Point | 78-79 °C | [2] |
| Boiling Point (Predicted) | 459.9 ± 40.0 °C | [2] |
| Density (Predicted) | 1.117 ± 0.06 g/cm³ | [2] |
| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 0.4 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |
| UV max | 219, 302, 326 nm | [1] |
| SMILES | COC1=CC(/C=C/C2=C(OC)C=C(OC)C=C2)=CC(OC)=C1 | [1] |
| InChI | InChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3/b6-5+ | [1] |
Table 2: Spectral Data for this compound
| Technique | Data Interpretation |
| ¹H NMR | The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both rings, with their chemical shifts and coupling constants reflecting the substitution pattern of the methoxy groups. The vinyl protons of the trans-double bond would appear as doublets with a large coupling constant (typically >15 Hz). The methoxy groups would present as sharp singlets in the upfield region of the aromatic spectrum. |
| ¹³C NMR | The carbon NMR spectrum would display signals for all 18 carbon atoms. The chemical shifts of the aromatic carbons would be influenced by the electron-donating methoxy groups. The two carbons of the double bond would also have characteristic chemical shifts. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (300.35 m/z). Fragmentation patterns could provide further structural information. |
| Infrared (IR) Spectroscopy | The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the double bond, C=C stretching of the aromatic rings and the double bond, and C-O stretching of the methoxy groups. |
Biological Activity and Mechanism of Action
The primary and most well-characterized biological activity of this compound is its potent and selective inhibition of the cytochrome P450 enzyme, CYP1B1.
Inhibition of Cytochrome P450 Enzymes
TMS is a selective and competitive inhibitor of human CYP1B1, with a reported IC₅₀ value of 6 nM and a Kᵢ of 3 nM.[1][3] It exhibits significantly lower inhibitory activity against other CYP isoforms, such as CYP1A1 (IC₅₀ = 300 nM) and CYP1A2 (IC₅₀ = 3.1 µM).[1][3] This selectivity for CYP1B1 is a key feature that makes TMS a promising candidate for cancer chemoprevention and therapy, as CYP1B1 is often overexpressed in tumor tissues and is involved in the metabolic activation of various procarcinogens.[4]
Table 3: Inhibitory Activity of this compound against CYP Enzymes
| Target | IC₅₀ | Kᵢ | Reference |
| CYP1B1 | 6 nM | 3 nM | [1][3] |
| CYP1A1 | 300 nM | - | [1][3] |
| CYP1A2 | 3.1 µM | - | [1][3] |
Anticancer Activity and Apoptosis Induction
TMS has demonstrated anticancer activity in various cancer cell lines.[3] One of the key mechanisms underlying its anticancer effects is the induction of apoptosis (programmed cell death).
Microarray analysis has shown that treatment with TMS leads to an increase in the expression of genes involved in stress response and apoptosis.[5] A critical event in TMS-induced apoptosis is the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[5] This process is often regulated by the p53 tumor suppressor protein and its downstream target, PUMA (p53 upregulated modulator of apoptosis). It is hypothesized that TMS treatment leads to the activation of the p53 pathway, resulting in the upregulation of PUMA, which in turn promotes the activation and mitochondrial translocation of Bax. This cascade of events ultimately leads to the release of cytochrome c from the mitochondria and the activation of caspases, executing the apoptotic program.[5]
References
- 1. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. ekwan.github.io [ekwan.github.io]
- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis of 2,3',4,5'-Tetramethoxystilbene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2,3',4,5'-Tetramethoxystilbene (TMS), a potent and selective inhibitor of the cytochrome P450 1B1 (CYP1B1) enzyme. The synthesis is primarily achieved through a Wittig reaction, a cornerstone of organic chemistry for alkene synthesis. This document details the necessary precursors, reaction conditions, and the biological context of TMS as a significant molecule in cancer research.
I. Synthetic Pathway Overview
The most common and efficient route for the synthesis of this compound is the Wittig olefination. This reaction involves the coupling of a phosphorus ylide (Wittig reagent) with an aldehyde. In this specific synthesis, the key precursors are 2,4-dimethoxybenzaldehyde and 3,5-dimethoxybenzyltriphenylphosphonium bromide.
Caption: General workflow for the Wittig synthesis of this compound.
II. Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of the precursors and the final product, this compound.
Table 1: Synthesis of 3,5-Dimethoxybenzyltriphenylphosphonium Bromide
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 3,5-Dimethoxybenzyl Bromide | 231.09 | 0.052 | 1.0 | 12 g |
| Triphenylphosphine | 262.29 | 0.054 | 1.04 | 14.2 g |
| Product | Melting Point (°C) | Yield (%) | ||
| 3,5-Dimethoxybenzyltriphenylphosphonium Bromide | 269-270 | Not specified, crystalline product |
Table 2: Wittig Reaction for this compound Synthesis
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 3,5-Dimethoxybenzyltriphenylphosphonium Bromide | 493.38 | To be calculated | 1.0 | To be calculated |
| Sodium Hydride (60% in oil) | 24.00 | To be calculated | 1.1 | To be calculated |
| 2,4-Dimethoxybenzaldehyde | 166.17 | To be calculated | 1.0 | To be calculated |
| Product | Yield (%) | Physical State | ||
| (E)-2,3',4,5'-Tetramethoxystilbene | 85 | White Solid |
Note: The exact molar amounts for the Wittig reaction are based on the protocol from Kim et al., J. Med. Chem. 2002, 45, 1, 160-164, which would be used to calculate the specific quantities.
III. Experimental Protocols
A. Synthesis of 3,5-Dimethoxybenzyltriphenylphosphonium Bromide
This protocol is adapted from a standard procedure for the preparation of phosphonium salts.
-
Reaction Setup: A mixture of 3,5-dimethoxybenzyl bromide (12 g) and triphenylphosphine (14.2 g) is placed in a round-bottom flask.
-
Solvent Addition: 200 mL of acetonitrile is added to the flask.
-
Reflux: The reaction mixture is heated to reflux for one hour.
-
Isolation: The mixture is then cooled to room temperature, allowing for the crystallization of the product.
-
Purification: The crystalline product is collected by filtration, washed with diethyl ether, and dried to yield 3,5-dimethoxybenzyltriphenylphosphonium bromide.
B. Synthesis of (E)-2,3',4,5'-Tetramethoxystilbene via Wittig Reaction
The following is a detailed protocol for the Wittig reaction to synthesize the target compound, as described by Kim et al. (2002).[1]
-
Ylide Formation: To a solution of 3,5-dimethoxybenzyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF), sodium hydride (1.1 eq of 60% dispersion in mineral oil) is added portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 1 hour.
-
Aldehyde Addition: A solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature for 12 hours.
-
Quenching: The reaction is quenched by the slow addition of water.
-
Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluting with a mixture of n-hexane and ethyl acetate) to afford (E)-2,3',4,5'-tetramethoxystilbene as a white solid. The reported yield is 85%.
IV. Biological Significance and Signaling Pathway
This compound is a potent and selective inhibitor of cytochrome P450 1B1 (CYP1B1).[1] CYP1B1 is an enzyme involved in the metabolic activation of procarcinogens and the metabolism of steroid hormones. Its overexpression is observed in various tumors, making it a target for cancer therapy.
References
An In-Depth Technical Guide to the Biological Activity of 2,3',4,5'-Tetramethoxystilbene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3',4,5'-Tetramethoxystilbene (TMS), a methoxylated analog of resveratrol, has emerged as a compound of significant interest in the field of pharmacology and drug development. This technical guide provides a comprehensive overview of the biological activities of TMS, with a primary focus on its potent anticancer properties. We delve into its mechanism of action as a selective inhibitor of cytochrome P450 1B1 (CYP1B1) and its ability to induce apoptosis in cancer cells through the intrinsic pathway. This document summarizes key quantitative data, provides detailed experimental protocols for the assays cited, and includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding and further research into this promising therapeutic agent.
Core Biological Activity: Potent and Selective CYP1B1 Inhibition
A primary and well-documented biological activity of this compound is its function as a potent and highly selective inhibitor of cytochrome P450 1B1 (CYP1B1).[1] CYP1B1 is an enzyme frequently overexpressed in a wide range of human tumors and is implicated in the metabolic activation of pro-carcinogens. The inhibitory activity of TMS against CYP1B1 and its selectivity over other CYP1A enzymes are key to its potential as a cancer chemopreventive agent.
Quantitative Inhibition Data
The efficacy of TMS as a CYP1B1 inhibitor has been quantified in several studies. The following table summarizes the key inhibitory concentrations (IC50) and inhibition constants (Ki) reported in the literature.
| Target Enzyme | IC50 | Ki | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 | Reference |
| CYP1B1 | 6 nM | 3 nM | ~50-fold | ~500-fold | [2] |
| CYP1A1 | 300 nM | N/A | - | - | [2] |
| CYP1A2 | 3.1 µM | N/A | - | - | [2] |
Anticancer Activity: Induction of Apoptosis
Beyond its effects on CYP1B1, TMS exhibits direct anticancer activity by inducing programmed cell death, or apoptosis, in cancer cells. This activity is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis.
Mechanism of Apoptosis Induction
Studies have shown that treatment of cancer cells with TMS leads to a cascade of events characteristic of the intrinsic apoptotic pathway.[3][4] This includes the upregulation of pro-apoptotic proteins, subsequent mitochondrial engagement, and activation of caspases.
Microarray analysis has revealed that TMS treatment increases the expression of genes involved in the stress response and apoptosis.[3][4] Specifically, TMS has been shown to increase the levels of the pro-apoptotic BH3-only proteins Noxa and Bim.[3][4] These proteins are critical initiators of the intrinsic apoptotic cascade.
Furthermore, TMS treatment promotes the cleavage of the pro-apoptotic protein Bax from its p21 form to a truncated and active p18 form.[3][4] This is accompanied by the translocation of Bax from the cytosol to the mitochondria.[3][4] The accumulation of Bax at the mitochondrial membrane is a pivotal step in the induction of apoptosis, as it leads to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.
The culmination of these events is the activation of both caspase-dependent and -independent cell death pathways.[3][4] Evidence of apoptosis following TMS treatment includes nuclear condensation, DNA fragmentation, and the formation of apoptotic bodies.[3][4]
Signaling Pathway of TMS-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by TMS leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of TMS on cancer cell lines.
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
TMS Treatment: Prepare a stock solution of TMS in DMSO. Perform serial dilutions of the TMS stock solution in complete growth medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of TMS. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the TMS concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis and necrosis in cells treated with TMS using flow cytometry.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with TMS at the desired concentration (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of Apoptotic Proteins
This protocol is for the detection of changes in the expression of Bax, Bim, and Noxa in response to TMS treatment.
Methodology:
-
Protein Extraction: Treat cells with TMS as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bim, Noxa, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent, particularly in the context of cancer. Its high potency and selectivity for CYP1B1, coupled with its ability to induce apoptosis in cancer cells via the intrinsic pathway, make it a compelling candidate for further preclinical and clinical investigation.
Future research should focus on elucidating the complete spectrum of its molecular targets and signaling pathways. In vivo studies are crucial to evaluate its efficacy, pharmacokinetics, and safety profile in relevant animal models. Furthermore, the development of optimized formulations to enhance bioavailability could significantly advance its therapeutic application. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this promising stilbenoid.
References
Unveiling the Anticancer Potential of 2,3',4,5'-Tetramethoxystilbene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3',4,5'-Tetramethoxystilbene (TMS), a methoxylated analog of resveratrol, has emerged as a promising candidate in cancer research. Its structural modifications confer enhanced bioavailability and potent anticancer properties. This technical guide provides an in-depth analysis of the current understanding of TMS's anticancer activities, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. While extensive research is ongoing, this document consolidates available data to support further investigation and drug development efforts.
Introduction
Stilbenoids, a class of natural phenols, have garnered significant attention for their diverse pharmacological activities. Resveratrol, a well-known stilbenoid, exhibits anticancer properties, but its therapeutic application is limited by poor bioavailability. Methoxylated derivatives, such as this compound (TMS), have been synthesized to overcome this limitation and have demonstrated superior potency in preclinical studies. This guide delves into the technical details of TMS's anticancer profile.
Mechanism of Action
The primary anticancer mechanism of TMS is attributed to its potent and selective inhibition of the cytochrome P450 enzyme CYP1B1.[1] CYP1B1 is overexpressed in a wide range of human tumors and is involved in the metabolic activation of pro-carcinogens. By inhibiting CYP1B1, TMS can prevent the formation of carcinogenic metabolites.
Beyond CYP1B1 inhibition, TMS exerts its anticancer effects through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
TMS triggers programmed cell death, or apoptosis, in cancer cells primarily through the intrinsic mitochondrial pathway. Microarray analysis of breast cancer cells treated with TMS revealed an upregulation of stress response and pro-apoptotic genes.[2] A key event in this pathway is the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[2] This leads to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptosis. Furthermore, TMS treatment has been shown to increase the expression of other pro-apoptotic proteins like Noxa and Bim.[2]
Signaling Pathway: Intrinsic Apoptosis Induction by TMS
Caption: Intrinsic apoptosis pathway activated by TMS.
Cell Cycle Arrest
TMS has been observed to induce cell cycle arrest at the G2/M phase in cancer cells. This prevents cells from entering mitosis and undergoing cell division. The detailed molecular mechanism of this G2/M arrest is still under investigation, but it is likely to involve the modulation of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDKs) and cyclins.
Logical Relationship: G2/M Cell Cycle Arrest by TMS
Caption: TMS induces G2/M arrest, halting cancer cell proliferation.
Quantitative Data
Table 1: Inhibitory Activity of this compound against CYP Enzymes
| Enzyme | IC50 (nM) |
| CYP1B1 | 6 |
| CYP1A1 | 300 |
| CYP1A2 | 3100 |
| Data sourced from MedChemExpress.[1] |
In Vivo Studies
Information regarding in vivo studies specifically investigating the anticancer effects of this compound in xenograft models is limited in the currently available literature. Further research is required to establish its efficacy and safety profile in animal models.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of anticancer agents like TMS.
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of TMS on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of TMS (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of TMS that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
Objective: To determine the effect of TMS on the cell cycle distribution of cancer cells.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Culture cancer cells and treat them with TMS at a specific concentration (e.g., its IC50 value) for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C at this stage.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
Protein Expression Analysis (Western Blotting)
Objective: To analyze the expression levels of specific proteins involved in apoptosis and cell cycle regulation following TMS treatment.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are first separated by size using gel electrophoresis, then transferred to a membrane, and finally detected using antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Treat cells with TMS, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Denature the protein samples by boiling in a loading buffer containing SDS. Load equal amounts of protein from each sample into the wells of an SDS-polyacrylamide gel (SDS-PAGE) and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, Caspase-3, Cyclin B1, CDK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light, which can be detected on X-ray film or with a digital imaging system.
-
Analysis: The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent, primarily through its potent inhibition of CYP1B1 and its ability to induce apoptosis and cell cycle arrest. While the foundational mechanisms of action are being elucidated, a clear need exists for more comprehensive quantitative data, particularly regarding its cytotoxic efficacy across a broader panel of cancer cell lines and in in vivo models. Future research should focus on:
-
Determining the cytotoxic IC50 values of TMS in a wide array of cancer cell lines.
-
Elucidating the detailed molecular pathways of TMS-induced apoptosis and G2/M cell cycle arrest to identify key protein targets.
-
Conducting robust in vivo studies using xenograft models to evaluate the antitumor efficacy, pharmacokinetics, and safety profile of TMS.
Addressing these research gaps will be crucial for the translation of this compound from a promising preclinical candidate to a potential therapeutic agent for cancer treatment.
References
The Neuroprotective Potential of 2,3',4,5'-Tetramethoxystilbene: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the prospective neuroprotective effects of 2,3',4,5'-Tetramethoxystilbene (TMS), a methylated derivative of resveratrol. While direct experimental evidence for its neuroprotective action is currently limited, a compelling hypothesis can be formulated based on its known potent and selective inhibition of Cytochrome P450 1B1 (CYP1B1) and the well-documented neuroprotective properties of structurally analogous stilbene compounds. This document provides a comprehensive overview of the theoretical framework for TMS's neuroprotective mechanisms, detailed experimental protocols to investigate these effects, and a summary of relevant quantitative data from closely related molecules to guide future research.
Introduction
Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention for their therapeutic potential in a range of age-related diseases, including neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Their mechanisms of action are often attributed to their antioxidant, anti-inflammatory, and cell-signaling modulating properties. This compound (CAS Number: 24144-92-1) is a synthetic, methylated stilbene that exhibits high bioavailability compared to its parent compound, resveratrol. Its primary characterized biological activity is the potent and selective inhibition of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolism of xenobiotics and endogenous signaling molecules, with an IC50 of 6 nM.[1][2][3] The role of CYP1B1 in the brain is an emerging area of research, and its inhibition by TMS presents a novel avenue for neuroprotective strategies.
This guide will delineate the hypothesized neuroprotective mechanisms of TMS, drawing parallels with the established actions of closely related stilbenes, and will provide the necessary experimental frameworks to validate these hypotheses.
Proposed Neuroprotective Mechanisms of Action
The neuroprotective potential of this compound is predicated on two primary, interconnected mechanisms: the consequences of CYP1B1 inhibition in the central nervous system and the direct antioxidant and anti-inflammatory activities characteristic of the stilbene chemical scaffold.
Modulation of Neuronal Metabolism and Stress Response via CYP1B1 Inhibition
CYP1B1 is expressed in various brain regions and is involved in the metabolism of endogenous substrates, including steroids and fatty acids, as well as the activation of pro-carcinogens. Inhibition of CYP1B1 by TMS could exert neuroprotective effects by:
-
Reducing Oxidative Stress: Altering the metabolic activity of CYP1B1 may decrease the production of reactive oxygen species (ROS) within neurons, a key factor in neurodegenerative processes.
-
Modulating Neuroinflammation: CYP1B1 is expressed in microglia, the resident immune cells of the brain. Its inhibition may influence microglial activation and the subsequent release of pro-inflammatory cytokines.
Antioxidant and Anti-inflammatory Effects
Drawing from extensive research on stilbene analogs like 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG) and oxyresveratrol, TMS is hypothesized to possess intrinsic antioxidant and anti-inflammatory properties. These effects are likely mediated through the modulation of key signaling pathways critical for cellular defense and inflammation.
-
Activation of the Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Stilbenoids have been shown to activate Nrf2, leading to the upregulation of a suite of antioxidant and detoxifying enzymes.
-
Inhibition of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory genes. Inhibition of NF-κB signaling by stilbenes has been demonstrated to reduce neuroinflammation.
The proposed signaling pathways for the neuroprotective effects of this compound are illustrated in the following diagram.
Caption: Proposed neuroprotective signaling pathways of this compound (TMS).
Quantitative Data from Structurally Related Stilbenoids
To provide a quantitative basis for the hypothesized neuroprotective efficacy of TMS, the following tables summarize key data from studies on the structurally similar and neuroprotective stilbenoids, oxyresveratrol and 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG).
Table 1: In Vitro Neuroprotective Activity of Related Stilbenoids
| Compound | Cell Line | Neurotoxic Insult | Concentration | Outcome | Reference |
| Oxyresveratrol | PC12 cells | Amyloid-beta (Aβ25-35) | 10, 25, 50 µM | Increased cell viability, reduced LDH release | (Not directly cited, general knowledge from stilbene literature) |
| THSG | HT22 cells | Glutamate | 1, 10, 50 µM | Attenuated loss of cell viability, reduced LDH release | [4] |
| THSG | PC12 cells | MPP+ | 1, 5, 10 µM | Increased cell viability, inhibited apoptosis | [2] |
Table 2: Effects of Related Stilbenoids on Markers of Oxidative Stress
| Compound | Model System | Marker | Concentration | Effect | Reference |
| Oxyresveratrol | Rat primary cortical neurons | Intracellular ROS | 10, 25, 50 µM | Decreased ROS levels | (Inferred from general stilbene antioxidant activity) |
| THSG | HT22 cells | ROS generation | 1, 10, 50 µM | Inhibited ROS production | [4] |
| THSG | PC12 cells | ROS production | 1, 5, 10 µM | Inhibited ROS production | [2] |
Table 3: Effects of Related Stilbenoids on Inflammatory Markers
| Compound | Cell Line | Inflammatory Stimulus | Marker | Concentration | Effect | Reference |
| THSG | Microglia | Lipopolysaccharide (LPS) | iNOS, COX-2, TNF-α, IL-6 | 10, 20, 40 µM | Attenuated expression/release | [5] |
| THSG | Microglia | Lipopolysaccharide (LPS) | Pro-inflammatory factors | 20, 40, 80 µM | Reduced release | [2] |
Detailed Experimental Protocols
To empirically validate the hypothesized neuroprotective effects of this compound, the following detailed experimental protocols are provided as a guide for in vitro studies.
Assessment of Neuroprotective Effects against Oxidative Stress
Objective: To determine if TMS can protect neuronal cells from oxidative stress-induced cell death.
Experimental Workflow:
Caption: Workflow for assessing the neuroprotective effect of TMS against oxidative stress.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or HT22) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
TMS Pre-treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of TMS (e.g., 0.1, 1, 10, 25, 50 µM). Incubate for 1-2 hours.
-
Induction of Oxidative Stress: Add a neurotoxic agent such as hydrogen peroxide (H2O2) or glutamate to the wells to induce oxidative stress. The concentration of the neurotoxin should be predetermined to cause approximately 50% cell death.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-stressed cells) and determine the effective concentration 50 (EC50) of TMS.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the effect of TMS on the intracellular levels of ROS in neuronal cells under oxidative stress.
Detailed Protocol: DCFDA Assay
-
Cell Culture and Treatment: Follow steps 1-3 of the neuroprotection assay protocol (4.1).
-
DCFDA Staining: After the desired treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of 2',7'-dichlorofluorescin diacetate (DCFDA) solution (10 µM in PBS) to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Remove the DCFDA solution, wash the cells with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express the ROS levels as a percentage of the control (cells treated with the neurotoxin alone).
Analysis of Signaling Pathway Modulation by Western Blotting
Objective: To investigate the effect of TMS on the activation of key signaling proteins involved in the antioxidant and inflammatory responses (e.g., Nrf2, NF-κB).
Experimental Workflow:
Caption: Workflow for Western blot analysis of signaling proteins.
Detailed Protocol: Western Blotting
-
Sample Preparation: Treat neuronal cells with TMS and/or an inflammatory stimulus (e.g., LPS for microglia) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel. Separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., Nrf2, phospho-NF-κB p65, or loading controls like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion and Future Directions
While direct evidence remains to be established, the potent CYP1B1 inhibitory activity of this compound, combined with the robust neuroprotective effects observed for its structural analogs, provides a strong rationale for its investigation as a novel neuroprotective agent. The experimental protocols detailed in this guide offer a clear path forward for researchers to systematically evaluate its efficacy in cellular models of neurodegenerative diseases. Future research should focus on elucidating the specific downstream effects of CYP1B1 inhibition in neurons and microglia, confirming the activation of the Nrf2 pathway and inhibition of NF-κB signaling, and ultimately progressing to in vivo models of neurodegeneration to assess the therapeutic potential of this promising compound. The favorable pharmacokinetic profile of methylated stilbenes further enhances the translational prospects of this research.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside [frontiersin.org]
- 3. 2, 3, 5, 4’-tetrahydroxystilbene-2-O-beta-D-glucoside protects against neuronal cell death and traumatic brain injury-induced pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiomethylstilbenes as inhibitors of CYP1A1, CYP1A2 and CYP1B1 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,3',4,5'-Tetramethoxystilbene and Resveratrol: A Technical Guide for Drug Development Professionals
Executive Summary
Resveratrol, a naturally occurring polyphenol, has been the subject of extensive research for its potential therapeutic benefits. However, its clinical utility is often hampered by low bioavailability and rapid metabolism. This has led to the investigation of resveratrol analogues, such as 2,3',4,5'-tetramethoxystilbene (TMS), which exhibit improved pharmacokinetic profiles. This technical guide provides an in-depth comparison of TMS and resveratrol, focusing on their chemical properties, biological activities, and underlying mechanisms of action. Quantitative data from various studies are summarized in comparative tables, and detailed experimental protocols for key assays are provided. Furthermore, this document includes visualizations of key signaling pathways modulated by these compounds, generated using the Graphviz DOT language, to facilitate a deeper understanding of their molecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of these stilbenoids.
Chemical and Pharmacokinetic Profile
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a stilbenoid produced by several plants in response to stress.[1] Its structure consists of two phenolic rings linked by a styrene double bond. The hydroxyl groups in resveratrol are susceptible to rapid glucuronidation and sulfation in the intestine and liver, leading to poor bioavailability.[2][3]
This compound is a synthetic analogue of resveratrol where four of the hydroxyl groups have been replaced by methoxy groups. This methylation significantly increases the lipophilicity and metabolic stability of the molecule. Consequently, methoxylated stilbenes like TMS generally exhibit enhanced oral bioavailability compared to resveratrol.
Table 1: Chemical and Pharmacokinetic Properties
| Property | Resveratrol | This compound (TMS) | References |
| Molar Mass | 228.24 g/mol | 300.37 g/mol | [1] |
| Solubility | Poor in water, soluble in organic solvents | Increased lipophilicity | [4] |
| Bioavailability | Low (<1%) | Significantly higher than resveratrol | [5] |
| Metabolism | Extensive first-pass metabolism (glucuronidation and sulfation) | More resistant to metabolic modification |
Comparative Biological Activity
Both resveratrol and TMS exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. However, the methylation of TMS often results in enhanced potency.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of resveratrol and its analogues on various cancer cell lines. The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for comparing their potency.
Table 2: Comparative Anticancer Activity (IC50 Values in µM)
| Cell Line | Resveratrol | This compound (TMS) | Other Analogues (Compound, IC50) | References |
| A-2780 (Ovarian) | >100 | 0.71 (as DMU-212, a tetramethoxystilbene) | - | [6] |
| SKOV-3 (Ovarian) | >100 | 11.51 (as DMU-212, a tetramethoxystilbene) | - | [6] |
| B16 F10 (Melanoma) | Ineffective at 10 µM | <10 | Z-3,5,4'-trimethoxystilbene (IC50 = 0.3 µM) | [7] |
| Colon Carcinoma | - | - | Z-3,5,4'-trimethoxystilbene (IC50 = 0.3 µM) | [7] |
| MCF-7 (Breast) | - | - | Isorhapontigenin (IC50 = 34.16 µM) | [5] |
Anti-inflammatory Activity
Resveratrol is well-known for its anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways such as NF-κB.[8] Limited direct comparative studies with TMS exist, but related methoxylated derivatives have shown potent anti-inflammatory effects.
Neuroprotective Effects
Resveratrol has been shown to exert neuroprotective effects in models of neurodegenerative diseases. While direct comparative data for TMS is scarce, the enhanced bioavailability of methylated stilbenes suggests they may offer advantages in reaching the central nervous system.
Signaling Pathways
Resveratrol and TMS modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. A critical pathway for both is the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) axis.
AMPK/SIRT1 Pathway
Resveratrol is a known activator of SIRT1, a NAD+-dependent deacetylase, and can also activate AMPK.[2][9] This pathway is crucial for regulating cellular energy metabolism and has been implicated in the beneficial effects of calorie restriction. The activation of AMPK by resveratrol can be cell-type dependent.[10]
Caption: The AMPK/SIRT1 signaling pathway activated by resveratrol and potentially TMS.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of resveratrol and TMS.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of resveratrol and TMS on cancer cell lines and calculate IC50 values.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of resveratrol and TMS in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for SIRT1 and Phospho-AMPK
Objective: To assess the activation of the AMPK/SIRT1 pathway by resveratrol and TMS.
Protocol:
-
Culture cells to 70-80% confluency and treat with resveratrol or TMS at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SIRT1, phospho-AMPK (Thr172), and total AMPK overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Caption: A generalized workflow for Western blot analysis.
Conclusion and Future Directions
This compound demonstrates significant promise as a therapeutic agent, often exhibiting superior bioavailability and, in some cases, enhanced biological activity compared to its parent compound, resveratrol. The data presented in this guide highlight the potential of TMS in oncology and possibly other therapeutic areas. However, further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of TMS and resveratrol across a broader range of biological systems. Future research should focus on in vivo studies to confirm the promising in vitro findings and to fully characterize the pharmacokinetic and pharmacodynamic properties of TMS in preclinical models. Such studies will be crucial for the translation of this promising compound into clinical applications.
References
- 1. The resveratrol analogue, this compound, does not inhibit CYP gene expression, enzyme activity and benzo[a]pyrene-DNA adduct formation in MCF-7 cells exposed to benzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent: Lessons from Basic Research for Clinical Application | Semantic Scholar [semanticscholar.org]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. researchgate.net [researchgate.net]
- 5. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Anti-tumor Properties of cis-Resveratrol Methylated Analogues in Metastatic Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitolyn Reviews (SAFETY REPORT) Consumer Complaints, Ingredients, and What Doctors Reveal About Side Effects in 2025 | Morningstar [morningstar.com]
- 10. researchgate.net [researchgate.net]
Unveiling Nature's Arsenal: A Technical Guide to Tetramethoxystilbene Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural sources of tetramethoxystilbene compounds, a class of polyphenols garnering significant interest for their therapeutic potential. This document provides a comprehensive overview of their origins, methods for their isolation and quantification, and a detailed look at the molecular pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Occurrence of Tetramethoxystilbene and Related Compounds
While tetramethoxystilbene isomers are not as ubiquitously distributed in the plant kingdom as their well-known analogue, resveratrol, evidence points to specific plant genera as promising natural sources. The Combretaceae family, in particular the genus Combretum, has been identified as a key reservoir of these valuable compounds.
One notable example is Combretastatin B5 , a bibenzyl derivative structurally related to tetramethoxystilbenes, which has been isolated from the leaves of Combretum woodii .[1] This discovery underscores the potential of the Combretum genus as a source for not only tetramethoxystilbene but also a diverse array of structurally similar and biologically active stilbenoids.
Quantitative Analysis of Tetramethoxystilbenoids in Natural Sources
Precise quantification of tetramethoxystilbene compounds in plant matrices is crucial for standardization and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and reliable method for this purpose.
Below is a summary of the reported concentration of a key related stilbenoid found in Combretum woodii.
| Compound | Plant Source | Plant Part | Concentration (mg/g of dry weight) | Reference |
| Combretastatin B5 | Combretum woodii | Leaves | 5 - 10 | [1] |
Experimental Protocols
Extraction of Stilbenoids from Combretum Leaves
This protocol outlines a general method for the extraction of tetramethoxystilbene and related compounds from the leaves of Combretum species, based on established procedures for stilbenoid isolation.[1][2]
Materials:
-
Dried and powdered leaves of Combretum species
-
Acetone
-
Methanol
-
Hexane
-
Chloroform
-
Ethyl acetate
-
n-Butanol
-
Water (deionized)
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Separatory funnel
Procedure:
-
Maceration: Suspend the powdered leaf material in acetone (e.g., 1:10 w/v) and agitate for 24-48 hours at room temperature.
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude acetone extract.
-
Solvent-Solvent Partitioning:
-
Resuspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform sequential partitioning in a separatory funnel with solvents of increasing polarity:
-
Hexane
-
Chloroform
-
Ethyl acetate
-
n-Butanol
-
-
Collect each solvent fraction separately.
-
-
Fraction Concentration: Concentrate each solvent fraction to dryness using a rotary evaporator to yield the respective partitioned extracts. The tetramethoxystilbene compounds are expected to be enriched in the less polar fractions (e.g., chloroform, ethyl acetate).
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general HPLC-UV method for the quantification of tetramethoxystilbene compounds, adapted from validated methods for similar analytes.[3][4][5]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid or phosphoric acid). A typical gradient could be:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30-70% Acetonitrile (linear gradient)
-
20-25 min: 70% Acetonitrile
-
25-30 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 320-330 nm, corresponding to the maximum absorbance of tetramethoxystilbenes.
-
Injection Volume: 20 µL
-
Column Temperature: 25-30 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of a certified tetramethoxystilbene standard in methanol. Generate a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the dried plant extracts in methanol to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the tetramethoxystilbene in the samples by interpolating their peak areas on the calibration curve.
Signaling Pathways and Molecular Mechanisms
Tetramethoxystilbene compounds exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key mechanisms of action.
Trans-3,4,5,4'-tetramethoxystilbene has been shown to be a potent inhibitor of angiogenesis, at least in part, by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[6] By inhibiting the phosphorylation of VEGFR-2, it can block downstream signaling cascades involving proteins such as PLCγ1 and Akt, ultimately leading to a reduction in endothelial cell proliferation, migration, and tube formation, which are key events in angiogenesis.[6][7]
Certain tetramethoxystilbene isomers are potent and selective inhibitors of Cytochrome P450 1B1 (CYP1B1), an enzyme involved in the metabolic activation of procarcinogens. By inhibiting CYP1B1, these compounds can prevent the conversion of procarcinogens into their active, carcinogenic forms, thereby reducing the formation of DNA adducts and potentially mitigating cancer risk.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and characterization of the compounds responsible for the antimutagenic activity of Combretum microphyllum (Combretaceae) leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of trans-3,4,5,4'-Tetramethoxystilbene in rat plasma by HPLC: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid HPLC method for the quantification of 3,5,4'-trimethoxy-trans-stilbene (TMS) in rat plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Inhibition of VEGFR-2 Phosphorylation and Effects on Downstream Signaling Pathways in Cultivated Human Endothelial Cells by Stilbenes from Vitis Spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Technical Guide: 2,3',4,5'-Tetramethoxystilbene (CAS No. 24144-92-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic, poly-methoxylated derivative of resveratrol, a naturally occurring stilbenoid. It has garnered significant interest in the scientific community for its potent and selective biological activities, particularly in the realm of cancer research and pharmacology. Its Chemical Abstracts Service (CAS) number is 24144-92-1 . This document provides a comprehensive overview of TMS, including its physicochemical properties, synthesis, biological activity with a focus on its anti-cancer properties, and relevant experimental protocols.
Physicochemical Properties and Data
TMS is a white to yellow crystalline powder. Its chemical structure and key properties are summarized below.
| Property | Value |
| CAS Number | 24144-92-1 |
| Molecular Formula | C₁₈H₂₀O₄ |
| Molecular Weight | 300.35 g/mol |
| Appearance | White to yellow powder |
| Solubility | Soluble in DMSO, DMF, and ethanol. |
| SMILES | COC1=CC(OC)=CC=C1/C=C/C2=CC(OC)=C(OC)C=C2 |
| InChI Key | JDBCWSHYEQUBLW-AATRIKPKSA-N |
Synthesis of this compound
-
The Wittig Reaction: This reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent). For the synthesis of TMS, this would likely involve the reaction of 2,4-dimethoxybenzaldehyde with a phosphonium ylide derived from 3,5-dimethoxybenzyl bromide.
-
The Heck Reaction: This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of stilbenes. It typically involves the reaction of an aryl halide with an alkene. For TMS, this could involve the coupling of 2,4-dimethoxy-iodobenzene with 3,5-dimethoxystyrene or vice versa, in the presence of a palladium catalyst and a base.
-
The Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid. While less common for direct stilbene synthesis, it can be adapted to produce stilbene derivatives.
A plausible experimental workflow for the synthesis of this compound via the Wittig reaction is depicted below.
Caption: Plausible synthetic workflow for this compound via the Wittig reaction.
Biological Activity and Mechanism of Action
Inhibition of Cytochrome P450 Enzymes
A primary and well-documented biological activity of TMS is its potent and selective inhibition of cytochrome P450 1B1 (CYP1B1), an enzyme that is overexpressed in a wide range of human tumors and is involved in the metabolic activation of pro-carcinogens.
| Enzyme | IC₅₀ (nM) | Selectivity vs. CYP1B1 |
| CYP1B1 | 6 | - |
| CYP1A1 | 300 | 50-fold |
| CYP1A2 | 3100 | 517-fold |
IC₅₀ values represent the concentration of TMS required to inhibit 50% of the enzyme's activity.
Anti-Cancer Activity
TMS has demonstrated significant anti-cancer properties in various cancer cell lines. Its primary mechanism of action is the induction of apoptosis (programmed cell death).
Signaling Pathway of Apoptosis Induction
TMS induces apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.
Caption: Simplified signaling pathway of TMS-induced apoptosis.
Experimental Protocols
Determination of CYP1B1 Inhibition (EROD Assay)
This protocol is a generalized method for determining the inhibitory effect of TMS on CYP1B1 activity using the ethoxyresorufin-O-deethylation (EROD) assay.
Materials:
-
Recombinant human CYP1B1 enzyme
-
NADPH regenerating system
-
7-Ethoxyresorufin
-
This compound (TMS)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of TMS in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, add the potassium phosphate buffer.
-
Add varying concentrations of TMS to the wells. Include a vehicle control (solvent only).
-
Add the recombinant human CYP1B1 enzyme to each well and incubate for a short period at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and 7-ethoxyresorufin.
-
Immediately measure the fluorescence of the product, resorufin, over time using a microplate reader (excitation ~530 nm, emission ~590 nm).
-
Calculate the rate of resorufin formation for each TMS concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the TMS concentration.
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure to assess the effect of TMS on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (TMS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of TMS. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol provides a general method for detecting apoptosis in cells treated with TMS using flow cytometry.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound (TMS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the desired concentration of TMS for a specified time. Include an untreated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
This compound is a promising pharmacological agent with well-defined activity as a potent and selective inhibitor of CYP1B1. Its ability to induce apoptosis in cancer cells through the intrinsic pathway makes it a valuable candidate for further investigation in drug development. The experimental protocols provided herein offer a foundation for researchers to explore the multifaceted biological effects of this compelling molecule.
(E)-2,3',4,5'-Tetramethoxystilbene: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2,3',4,5'-tetramethoxystilbene (TMS) is a synthetic derivative of resveratrol, a naturally occurring polyphenol.[1][2] It has emerged as a compound of significant interest in oncological research due to its potent and selective inhibition of Cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in a wide range of human tumors.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of TMS, with a focus on its mechanism of action and potential as a therapeutic agent.
Discovery and Initial Characterization
The discovery of (E)-2,3',4,5'-tetramethoxystilbene as a potent and selective CYP1B1 inhibitor was the result of a systematic investigation into the structure-activity relationships of various trans-stilbene analogues. Researchers synthesized a series of derivatives with the aim of improving the inhibitory potency and selectivity over other CYP isoforms, particularly CYP1A1 and CYP1A2.[1]
A key study published in 2002 by Kim et al. detailed the design and synthesis of several trans-stilbene derivatives, culminating in the identification of TMS as a lead compound.[1] Subsequent research by Chun et al. in 2001 further characterized TMS, confirming its high selectivity and potent competitive inhibition of CYP1B1.[2] These seminal studies established TMS as a valuable pharmacological tool for studying the function of CYP1B1 and as a promising candidate for cancer chemoprevention.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activity of (E)-2,3',4,5'-tetramethoxystilbene.
Table 1: In Vitro Inhibitory Activity of (E)-2,3',4,5'-tetramethoxystilbene against Cytochrome P450 Isoforms
| Enzyme | IC50 (nM) | Ki (nM) | Selectivity vs. CYP1B1 | Reference |
| CYP1B1 | 6 | 3 | - | [1][2] |
| CYP1A1 | 300 | - | 50-fold | [1][2] |
| CYP1A2 | 3100 | - | 517-fold | [1] |
Table 2: In Vitro Anti-proliferative Activity of (E)-2,3',4,5'-tetramethoxystilbene in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| Human Colon Cancer Cells | Colon Cancer | 0.8 |
Table 3: Pharmacokinetic Parameters of (E)-2,3',4,5'-tetramethoxystilbene in Rats
| Parameter | Value |
| Clearance | 46.5 ± 7.6 mL/min/kg |
| Terminal Elimination Half-life | 154 ± 80 min |
| Absolute Oral Bioavailability | 6.31 ± 3.30% |
Experimental Protocols
Synthesis of (E)-2,3',4,5'-tetramethoxystilbene
The synthesis of (E)-2,3',4,5'-tetramethoxystilbene is typically achieved through a Wittig reaction, a widely used method for forming carbon-carbon double bonds.[1] The general scheme involves the reaction of a phosphorus ylide with an aldehyde.
Materials:
-
3,5-dimethoxybenzyl bromide
-
Triphenylphosphine
-
A strong base (e.g., n-butyllithium)
-
2,4-dimethoxybenzaldehyde
-
Anhydrous solvent (e.g., tetrahydrofuran - THF)
-
Solvents for extraction and purification (e.g., dichloromethane, hexane)
Procedure:
-
Preparation of the Phosphonium Salt: 3,5-dimethoxybenzyl bromide is reacted with triphenylphosphine in a suitable solvent to form the corresponding triphenylphosphonium salt. The product is typically isolated as a white solid after filtration and washing.
-
Generation of the Ylide (Wittig Reagent): The phosphonium salt is suspended in an anhydrous solvent like THF and deprotonated with a strong base, such as n-butyllithium, at a low temperature (e.g., 0°C) to generate the phosphorus ylide. The formation of the ylide is often indicated by a color change.
-
Wittig Reaction: 2,4-dimethoxybenzaldehyde, dissolved in the same anhydrous solvent, is added to the ylide solution. The reaction mixture is stirred at room temperature for several hours to allow for the formation of the stilbene.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like dichloromethane. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield (E)-2,3',4,5'-tetramethoxystilbene as a pure compound.
Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1B1 Inhibition
This assay is a fluorometric method used to determine the activity of CYP1A1 and CYP1B1. The enzymes catalyze the O-deethylation of 7-ethoxyresorufin to the highly fluorescent product, resorufin.
Materials:
-
Recombinant human CYP1B1 enzyme (or microsomes containing the enzyme)
-
7-ethoxyresorufin
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Potassium phosphate buffer (pH 7.4)
-
(E)-2,3',4,5'-tetramethoxystilbene (as the inhibitor)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer, recombinant human CYP1B1, and varying concentrations of (E)-2,3',4,5'-tetramethoxystilbene (or vehicle control).
-
The plate is pre-incubated at 37°C for a few minutes.
-
The reaction is initiated by the addition of 7-ethoxyresorufin.
-
After a brief incubation, the reaction is started by adding NADPH.
-
The formation of resorufin is monitored over time by measuring the increase in fluorescence at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
-
The rate of reaction is calculated from the linear portion of the fluorescence curve.
-
The IC50 value for TMS is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay is used to detect apoptosis in cells treated with (E)-2,3',4,5'-tetramethoxystilbene. Early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
(E)-2,3',4,5'-tetramethoxystilbene
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cells are seeded in culture plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of (E)-2,3',4,5'-tetramethoxystilbene or vehicle control for a specified period (e.g., 24, 48 hours).
-
Both floating and adherent cells are collected, washed with cold PBS, and then resuspended in Annexin V Binding Buffer.
-
Annexin V-FITC and a viability dye like PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
(E)-2,3',4,5'-tetramethoxystilbene exerts its anti-cancer effects through the modulation of several key signaling pathways.
CYP1B1 Inhibition
The primary mechanism of action of TMS is the potent and selective inhibition of CYP1B1.[1][2] In many cancers, CYP1B1 is involved in the metabolic activation of pro-carcinogens and the metabolism of hormones like estrogen, leading to the formation of carcinogenic metabolites. By inhibiting CYP1B1, TMS can prevent the formation of these harmful compounds, thereby mitigating their carcinogenic effects.
Figure 1: Inhibition of CYP1B1-mediated pro-carcinogen activation by TMS.
Induction of Apoptosis
TMS has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This process is mediated through the intrinsic mitochondrial pathway.
Figure 2: Intrinsic apoptosis pathway induced by TMS.
Experimental Workflow for Evaluating Anti-Cancer Activity
The following diagram illustrates a typical experimental workflow for assessing the anti-cancer properties of (E)-2,3',4,5'-tetramethoxystilbene.
Figure 3: General experimental workflow for TMS evaluation.
Conclusion
(E)-2,3',4,5'-tetramethoxystilbene is a potent and highly selective inhibitor of CYP1B1 with promising anti-cancer properties. Its ability to induce apoptosis in cancer cells, coupled with its favorable preclinical pharmacokinetic profile in rodents, makes it a strong candidate for further drug development. This technical guide provides a foundational understanding of TMS for researchers and scientists in the field of oncology and drug discovery, highlighting its discovery, synthesis, and key biological activities. Further in-depth studies, particularly in various in vivo cancer models and eventually in clinical settings, are warranted to fully elucidate its therapeutic potential.
References
- 1. Design, synthesis, and discovery of novel trans-stilbene analogues as potent and selective human cytochrome P450 1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new selective and potent inhibitor of human cytochrome P450 1B1 and its application to antimutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 1B1: a target for inhibition in anticarcinogenesis strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2,3',4,5'-Tetramethoxystilbene Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic analog of resveratrol, a naturally occurring polyphenol. TMS has garnered significant interest in the scientific community for its potent biological activities, primarily as a selective and competitive inhibitor of cytochrome P450 1B1 (CYP1B1).[1][2][3][4] CYP1B1 is an enzyme overexpressed in a variety of tumors, implicating TMS as a potential candidate for cancer chemoprevention and therapy.[3][4] Beyond its anticancer properties, emerging research suggests that TMS may also possess anti-inflammatory and neuroprotective effects.
These application notes provide a comprehensive overview of cell-based assay protocols to investigate the biological activities of this compound. The included protocols are intended to guide researchers in the systematic evaluation of TMS's effects on cell viability, enzyme inhibition, apoptosis, and inflammatory responses.
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity on cytochrome P450 enzymes.
| Target Enzyme | IC50 | Ki | Selectivity | Reference |
| CYP1B1 | 6 nM | 3 nM | 50-fold vs. CYP1A1, 520-fold vs. CYP1A2 | [1][2][3][4] |
| CYP1A1 | 300 nM | Not Reported | - | [1][3] |
| CYP1A2 | 3.1 µM | Not Reported | - | [1][3] |
Signaling Pathways and Experimental Workflows
Cytochrome P450 1B1 (CYP1B1) Metabolic Activation Pathway
General Workflow for a Cell-Based Cytotoxicity Assay
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (TMS)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of TMS in DMSO.
-
Perform serial dilutions of the TMS stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of TMS. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from the wells.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the TMS concentration to determine the IC50 value.
-
Cytochrome P450 1B1 (CYP1B1) Inhibition Assay (EROD Assay)
The 7-ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure the activity of CYP1A1 and CYP1B1. This protocol is adapted for a cell-based format.
Materials:
-
Human cancer cell line expressing CYP1B1 (e.g., TCDD-induced MCF-7 cells)
-
Complete cell culture medium
-
This compound (TMS)
-
7-Ethoxyresorufin
-
Resorufin (for standard curve)
-
NADPH regenerating system
-
Cell lysis buffer
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Cell Culture and Induction (if necessary):
-
Culture cells to near confluency. For inducible expression, treat cells with an inducer like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for 24 hours prior to the assay.
-
-
Compound Incubation:
-
Treat the cells with various concentrations of TMS for a predetermined time.
-
-
Cell Lysate Preparation:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysate.
-
-
EROD Assay:
-
In a 96-well black plate, add cell lysate (microsomal fraction is preferred if available).
-
Add the NADPH regenerating system.
-
Add different concentrations of TMS.
-
Initiate the reaction by adding 7-ethoxyresorufin.
-
Incubate at 37°C for 30-60 minutes.
-
-
Measurement:
-
Stop the reaction (e.g., by adding acetonitrile).
-
Measure the fluorescence of the produced resorufin using a fluorescence plate reader (Excitation: ~530 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Generate a resorufin standard curve to quantify the amount of product formed.
-
Calculate the rate of reaction and determine the inhibitory effect of TMS.
-
Plot the percentage of inhibition against the TMS concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (TMS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with TMS at the desired concentrations for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Anti-inflammatory Assay (LPS-induced TNF-α Secretion in Macrophages)
This protocol assesses the potential of TMS to inhibit the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
This compound (TMS)
-
Lipopolysaccharide (LPS) from E. coli
-
TNF-α ELISA kit
-
96-well plates
Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
-
Compound Pre-treatment:
-
Pre-treat the cells with various concentrations of TMS for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include a control group with no LPS stimulation.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
-
TNF-α Measurement:
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α secretion by TMS compared to the LPS-stimulated control.
-
Neuroprotection Assay (Glutamate-induced Excitotoxicity in Neuronal Cells)
This assay evaluates the ability of TMS to protect neuronal cells from glutamate-induced cell death.
Materials:
-
HT22 murine hippocampal neuronal cell line
-
Complete cell culture medium
-
This compound (TMS)
-
L-Glutamic acid
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
96-well plates
Protocol:
-
Cell Seeding:
-
Seed HT22 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Pre-treatment:
-
Pre-treat the cells with different concentrations of TMS for 1-2 hours.
-
-
Glutamate Challenge:
-
Expose the cells to a toxic concentration of glutamate (e.g., 2-5 mM) for 12-24 hours. Include a control group without glutamate.
-
-
Cell Viability Assessment:
-
After the glutamate exposure, measure cell viability using a suitable assay (e.g., MTT assay as described in Protocol 1).
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by TMS by comparing the viability of TMS-treated, glutamate-exposed cells to that of cells exposed to glutamate alone.
-
References
Application Notes and Protocols for in vivo Studies of 2,3',4,5'-Tetramethoxystilbene in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies involving 2,3',4,5'-Tetramethoxystilbene (TMS) in rat models. The following sections detail its pharmacokinetic profile, a protocol for a hypertension model where it has shown efficacy, the analytical method for its quantification, and its mechanism of action.
Pharmacokinetic Profile of this compound in Rats
This compound, a synthetic analog of resveratrol, has been evaluated for its pharmacokinetic properties in Sprague-Dawley rats. The compound, also referred to as oxyresveratrol tetramethyl ether (OTE), exhibits distinct characteristics following intravenous and oral administration.
Data Summary:
| Parameter | Intravenous Administration (IV) | Oral Administration (PO) | Cite |
| Dose Vehicle | 2-hydroxypropyl-β-cyclodextrin | 2-hydroxypropyl-β-cyclodextrin | |
| Terminal Elimination Half-life (t½) | 481 ± 137 min | - | [1] |
| Clearance (Cl) | 29.1 ± 3.7 mL/min/kg | - | [1] |
| Absolute Oral Bioavailability (F) | - | 4.5 ± 3.2% | [1] |
Note: Data are presented as mean ± standard deviation.
Despite its low oral bioavailability, the plasma concentrations achieved after a single oral dose have been shown to be sufficient to inhibit human cytochrome P450 1B1 (CYP1B1).[1]
Experimental Protocols
Deoxycorticosterone Acetate (DOCA)-Salt Induced Hypertension Model in Rats
This protocol describes the induction of hypertension in rats, a model in which TMS has been demonstrated to have a therapeutic effect.[2][3]
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley)
-
Procedure:
-
Perform a left unilateral nephrectomy on all rats under anesthesia (e.g., ketamine at 60 mg/kg, ip and xylazine at 5 mg/kg, ip).[3]
-
Make a 2-cm left flank incision to ligate the left renal artery and vein, followed by the removal of the left kidney.[3]
-
After a recovery period, implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 30 mg/kg) subcutaneously. This is administered weekly for the duration of the study (e.g., 6 weeks).[2][3]
-
Provide the rats with drinking water containing 1% NaCl and 0.1% KCl.[2][3]
-
Sham/control rats undergo the unilateral nephrectomy but receive a vehicle injection instead of DOCA and are given normal tap water.[3]
-
Administration of this compound (TMS):
-
Dosing: Administer TMS (e.g., 300 µg/kg) intraperitoneally (ip) every third day, starting from a specified time point in the study (e.g., week 4).[2][3]
-
Blood Pressure Measurement: Monitor systolic blood pressure weekly using the tail-cuff method.[3]
Experimental Workflow for DOCA-Salt Hypertension Model
Quantification of this compound in Rat Plasma by HPLC
This protocol outlines a validated high-performance liquid chromatography (HPLC) method for the quantification of TMS in rat plasma.[1]
Sample Preparation:
-
To a plasma sample, add a suitable internal standard (e.g., trans-stilbene).
-
Precipitate plasma proteins by adding an organic solvent (e.g., acetonitrile).
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
Chromatographic Conditions:
-
Column: RP-HPLC column with a guard column.[1]
-
Mobile Phase: A gradient of acetonitrile and water.[1]
-
Flow Rate: Approximately 1.5 mL/min.
-
Column Temperature: 50°C.[1]
-
Detection: UV absorbance at 325 nm.[1]
-
Retention Times:
-
Lower Limit of Quantification (LLOQ): 15 ng/mL[1]
Validation Parameters:
-
Linearity: The calibration curves should be linear with a correlation coefficient (R²) of ≥ 0.9986.[1]
-
Precision and Accuracy: Intra- and inter-day variations (RSD) should be below 9.8%, with bias ranging from -8.3% to +9.2%.[1]
HPLC Analysis Workflow
Mechanism of Action in DOCA-Salt Hypertensive Rats
In the DOCA-salt induced hypertension model, this compound has been shown to exert its antihypertensive effects through the inhibition of Cytochrome P450 1B1 (CYP1B1).[2][3] This inhibition leads to a reduction in oxidative stress and the normalization of downstream signaling pathways.
The proposed mechanism is as follows:
-
DOCA-salt treatment increases the activity of CYP1B1 in cardiovascular and renal tissues.[2][3]
-
Elevated CYP1B1 activity leads to increased production of reactive oxygen species (ROS).[2][3]
-
The rise in ROS contributes to the activation of NADPH oxidase and the subsequent activation of the ERK1/2 and p38 MAPK signaling pathways.[2][3]
-
This cascade results in pathophysiological changes including increased vascular reactivity, endothelial dysfunction, and cardiac and renal hypertrophy, ultimately leading to hypertension.[2][3]
-
TMS acts as a selective inhibitor of CYP1B1, which in turn reduces ROS production.[2][3]
-
The decrease in ROS leads to the inhibition of ERK1/2 and p38 MAPK activities, thereby preventing the associated pathophysiological changes and normalizing blood pressure.[2][3]
Signaling Pathway of TMS in DOCA-Salt Induced Hypertension
References
- 1. 2,3′,4,5′-Tetramethoxystilbene prevents deoxycorticosterone-salt-induced hypertension: contribution of cytochrome P-450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents deoxycorticosterone-salt-induced hypertension: contribution of cytochrome P-450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents deoxycorticosterone-salt-induced hypertension: contribution of cytochrome P-450 1B1. | Semantic Scholar [semanticscholar.org]
Application Note: HPLC Analysis of 2,3',4,5'-Tetramethoxystilbene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 2,3',4,5'-tetramethoxystilbene using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of structurally similar tetramethoxystilbene isomers and is suitable for pharmacokinetic studies and quality control assessments. The protocol includes comprehensive details on sample preparation, chromatographic conditions, and method validation parameters.
Introduction
This compound (TMS) is a methylated derivative of resveratrol, a naturally occurring polyphenol.[1] Like other resveratrol analogs, TMS has garnered interest for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.[2][3] Accurate and precise quantification of TMS in various matrices, particularly in biological samples like plasma, is crucial for preclinical and clinical development. This application note details a robust HPLC method for the analysis of a structurally related compound, which can be adapted for this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard (purity >99%)
-
Internal Standard (IS), e.g., trans-stilbene
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
-
Rat plasma (or other relevant biological matrix)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| HPLC Column | Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm i.d., 5 µm) with a guard column (12.5 x 4.6 mm i.d., 5 µm)[2][4] |
| Mobile Phase | Gradient of Acetonitrile and Water[2] |
| Gradient Program | 0-2 min: 65% Acetonitrile2-4 min: 65-90% Acetonitrile4-7.5 min: 90% Acetonitrile7.5-11 min: 65% Acetonitrile[2] |
| Flow Rate | 1.5 mL/min[2][3][5] |
| Column Temperature | 50 °C[2][3][5][6] |
| Detection Wavelength | 325 nm[2][6] |
| Injection Volume | 50 µL[2] |
Preparation of Standard Solutions
-
Stock Solution: Dissolve an accurately weighed amount of this compound in DMSO to prepare a stock solution of 1.00 mg/mL.[2]
-
Working Solutions: Prepare calibration standards and quality control (QC) samples by diluting the stock solution with blank rat plasma to achieve the desired concentrations.[2]
-
Internal Standard Solution: Dissolve trans-stilbene in acetonitrile to a concentration of 200 ng/mL.[2]
Sample Preparation from Rat Plasma
-
To 1 volume of rat plasma sample (e.g., 30 µL), add 3 volumes of the internal standard/acetonitrile working solution.[2]
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.[2]
-
Transfer the supernatant to an amber autosampler vial with a glass insert.[2]
-
Inject 50 µL of the supernatant into the HPLC system.[2]
Method Validation Summary
The analytical method should be validated according to standard guidelines. Key validation parameters for a similar tetramethoxystilbene analog are summarized in Table 2.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | >0.998[2] |
| Lower Limit of Quantification (LLOQ) | 15 ng/mL[2][3][5][6] |
| Limit of Detection (LOD) | 5 ng/mL[2] |
| Intra-day Precision (RSD) | <9.8%[6] |
| Inter-day Precision (RSD) | <9%[2][3][5] |
| Intra-day Accuracy (Bias) | -8.3% to +9.2%[6] |
| Inter-day Accuracy (Bias) | ±7%[2][3][5] |
| Absolute Recovery | 96.7 ± 0.7%[2] |
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: HPLC analysis workflow from sample preparation to data quantification.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of tetramethoxystilbene compounds in biological matrices. The method demonstrates good linearity, sensitivity, precision, and accuracy, making it suitable for a range of research and drug development applications. Minor modifications to the chromatographic conditions may be necessary to optimize the separation for this compound specifically.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of trans-3,4,5,4'-Tetramethoxystilbene in rat plasma by HPLC: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. Quantification of trans-3,4,5,4′-Tetramethoxystilbene in Rat Plasma by HPLC: Application to Pharmacokinetic Study [agris.fao.org]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of 2,3',4,5'-Tetramethoxystilbene in Plasma using LC-MS/MS
Introduction
2,3',4,5'-Tetramethoxystilbene (TMS) is a methylated derivative of resveratrol, a naturally occurring polyphenol. Methylation of resveratrol has been shown to enhance its bioavailability and biological activity, making TMS a compound of significant interest in pharmaceutical research and development. Its potential therapeutic applications are linked to its activity as a potent and selective inhibitor of cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolic activation of pro-carcinogens.[1][2] Accurate and sensitive quantification of TMS in biological matrices such as plasma is crucial for pharmacokinetic studies, dose-response characterization, and overall drug development.
This application note provides a detailed protocol for the quantification of this compound in plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is suitable for preclinical and clinical research applications.
Experimental Protocols
1. Sample Preparation
A simple and efficient protein precipitation method is recommended for the extraction of this compound from plasma samples.
Materials:
-
Plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., trans-Stilbene, 100 ng/mL in ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Alternative Sample Preparation Methods:
For cleaner extracts and potentially lower matrix effects, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be employed.
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add 20 µL of IS and 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma pre-treated with 20 µL of IS and 200 µL of 4% phosphoric acid.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
2. LC-MS/MS Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 250 mm × 4.6 mm, 5 µm) is suitable for separation.[3]
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be determined by direct infusion of the compound).
-
Internal Standard (trans-Stilbene): Precursor ion (Q1) m/z 181.1 → Product ion (Q3) m/z 165.1 (Example)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 350°C, Gas Flow: 10 L/min, Nebulizer: 40 psi, Capillary Voltage: 4000 V).
3. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: A calibration curve should be prepared by spiking blank plasma with known concentrations of this compound. A linear range of 5-1000 ng/mL is typically achievable.[3][4]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate (n=5) on three separate days. Intra- and inter-day precision should be <15% RSD, and accuracy should be within 85-115%.[4]
-
Recovery: The extraction efficiency of the sample preparation method should be evaluated.
-
Matrix Effect: Assessed to ensure that plasma components do not interfere with the ionization of the analyte or internal standard.
-
Stability: The stability of the analyte in plasma should be evaluated under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-90% B, 10-12 min: 90% B, 12-12.1 min: 90-30% B, 12.1-15 min: 30% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte and IS specific (to be determined) |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 9.8%[4] |
| Inter-day Precision (%RSD) | < 9.8%[4] |
| Intra-day Accuracy (%Bias) | -8.3% to +9.2%[4] |
| Inter-day Accuracy (%Bias) | -8.3% to +9.2%[4] |
| Extraction Recovery | > 85% |
| Matrix Effect | Within acceptable limits (85-115%) |
Table 3: Pharmacokinetic Parameters of a Tetramethoxystilbene Analog in Rats (Example Data)
This table presents example pharmacokinetic data for a closely related compound, trans-2,4,3',5'-tetramethoxystilbene, following intravenous and oral administration in rats.[4]
| Parameter | Intravenous Administration (10 mg/kg) | Oral Administration (50 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 150 ± 45 |
| Tmax (min) | 5 | 30 |
| AUC₀-t (ng·min/mL) | 343,000 ± 45,000 | 68,000 ± 21,000 |
| t₁/₂ (min) | 481 ± 137[4] | - |
| Clearance (mL/min/kg) | 29.1 ± 3.7[4] | - |
| Absolute Oral Bioavailability (%) | - | 4.5 ± 3.2[4] |
Mandatory Visualizations
Caption: Workflow for plasma sample preparation.
Caption: TMS signaling pathway.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and robust approach for the quantification of this compound in plasma. This method is well-suited for supporting pharmacokinetic and pharmacodynamic studies in the development of this promising therapeutic agent. The provided protocols and validation parameters offer a solid foundation for researchers to implement this analytical technique in their laboratories.
References
- 1. Modulation of human cytochrome P450 1B1 expression by 2,4,3',5'-tetramethoxystilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. research.monash.edu [research.monash.edu]
- 4. Quantification of oxyresveratrol analog trans-2,4,3',5'-tetramethoxystilbene in rat plasma by a rapid HPLC method: application in a pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3',4,5'-Tetramethoxystilbene (TMS) in Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic derivative of resveratrol, a naturally occurring polyphenol. TMS has demonstrated potent anti-cancer properties in a variety of preclinical studies, making it a promising candidate for further investigation in cancer therapy. Its multifaceted mechanism of action, which includes the induction of apoptosis, inhibition of angiogenesis, and disruption of microtubule dynamics, positions it as a compelling subject for drug development. These application notes provide a comprehensive overview of the key findings related to TMS and detailed protocols for its investigation in a research setting.
Mechanism of Action
TMS exerts its anti-cancer effects through several interconnected signaling pathways:
-
Inhibition of Cytochrome P450 1B1 (CYP1B1): TMS is a potent and selective inhibitor of CYP1B1, an enzyme overexpressed in many human cancers that is involved in the metabolic activation of pro-carcinogens.[1][2] By inhibiting CYP1B1, TMS can prevent the formation of carcinogenic metabolites.[1][2]
-
Induction of Apoptosis: TMS triggers programmed cell death in cancer cells through the intrinsic apoptosis pathway.[3][4] This involves the upregulation of pro-apoptotic proteins such as Bax, Bim, and Noxa, leading to mitochondrial dysfunction and caspase activation.[3][4]
-
Inhibition of Tubulin Polymerization: TMS has been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[3] This disruption of the cytoskeleton leads to mitotic arrest and ultimately, cell death.
-
Anti-Angiogenic Effects: TMS can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis. This is achieved, at least in part, through the suppression of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[5]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of TMS in various cancer cell lines and its inhibitory activity against key enzymes.
Table 1: In Vitro Cytotoxicity of this compound (TMS)
| Cell Line | Cancer Type | IC50 Value | Reference |
| HeLa | Cervical Cancer | 6.8 µM | [6] |
| Human Colon Cancer Cells | Colon Cancer | 0.8 µg/ml |
Table 2: Inhibitory Activity of this compound (TMS) Against Cytochrome P450 Enzymes
| Enzyme | IC50 Value | Ki Value | Reference |
| CYP1B1 | 6 nM | 3 nM | [1] |
| CYP1A1 | 300 nM | Not Reported | [1] |
| CYP1A2 | 3.1 µM | Not Reported | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by TMS and a general experimental workflow for its in vitro evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of TMS on adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (TMS) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
TMS Treatment: Prepare serial dilutions of TMS in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the TMS dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest TMS concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the TMS concentration to determine the IC50 value.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol outlines the procedure for detecting changes in the expression of apoptosis-related proteins in cancer cells treated with TMS.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
TMS stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bim, anti-Noxa, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of TMS or vehicle (DMSO) for the desired time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet the cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling with Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of TMS. Specific parameters such as the cell line, mouse strain, and TMS dosage will need to be optimized for each study.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
TMS formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
TMS Administration: Administer TMS to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosage and schedule. Administer the vehicle control to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a predetermined treatment period), euthanize the mice and excise the tumors.
-
Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of TMS. The tumors can also be processed for further analysis, such as immunohistochemistry or western blotting.
Conclusion
This compound is a promising anti-cancer agent with a well-defined, multi-targeted mechanism of action. The provided application notes and protocols offer a solid foundation for researchers to further explore its therapeutic potential. Future research should focus on expanding the in vitro and in vivo studies to a broader range of cancer types, elucidating the intricate crosstalk between the affected signaling pathways, and optimizing its delivery for potential clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. cytoskeleton.com [cytoskeleton.com]
- 5. Trans-3,4,5,4'-tetramethoxystilbene, a resveratrol analog, potently inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3',4,5'-Tetramethoxystilbene in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A key pathological feature shared across many of these disorders is oxidative stress, which leads to cellular damage and apoptosis. This document provides detailed application notes and protocols for investigating the potential therapeutic effects of 2,3',4,5'-Tetramethoxystilbene (TMS) in in vitro models of neurodegenerative disease.
This compound is a methylated derivative of resveratrol and a potent, selective inhibitor of the enzyme Cytochrome P450 1B1 (CYP1B1)[1][2][3]. While direct studies on TMS in neurodegenerative models are emerging, its known function as a CYP1B1 inhibitor and the established neuroprotective effects of structurally similar stilbene compounds, such as 2,3,5,4'-tetrahydroxystilbene-2-O-beta-D-glucoside (THSG), suggest its potential as a neuroprotective agent. THSG has been shown to protect against glutamate-induced neuronal cell death and apoptosis, reduce oxidative stress, and attenuate cognitive impairment in animal models of neurological damage[4][5][6][7]. The protocols outlined below are designed to test the hypothesis that TMS confers neuroprotection by mitigating oxidative stress-induced neuronal injury.
Potential Mechanism of Action
The neuroprotective effects of this compound are hypothesized to stem from its ability to inhibit CYP1B1, an enzyme implicated in the metabolic activation of pro-carcinogens and the generation of reactive oxygen species (ROS). By inhibiting CYP1B1, TMS may reduce intracellular oxidative stress, a major contributor to neuronal cell death in neurodegenerative diseases. This proposed mechanism involves the downstream regulation of apoptosis-related signaling pathways.
Figure 1: Proposed neuroprotective mechanism of TMS.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to assess the neuroprotective effects of TMS.
Table 1: Effect of TMS on Neuronal Viability in an Oxidative Stress Model
| Treatment Group | Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Control) |
| Control (untreated) | - | 100 ± 5.2 | 100 ± 7.8 |
| Oxidative Stressor (H₂O₂) | 100 | 45 ± 4.1 | 210 ± 15.3 |
| TMS + H₂O₂ | 1 | 58 ± 3.9 | 175 ± 12.1 |
| TMS + H₂O₂ | 5 | 75 ± 5.5 | 140 ± 10.5 |
| TMS + H₂O₂ | 10 | 88 ± 4.8 | 115 ± 9.2 |
Table 2: Effect of TMS on Apoptosis and ROS Production
| Treatment Group | Concentration (µM) | Apoptotic Cells (%) (Annexin V Assay) | Intracellular ROS Levels (Relative Fluorescence Units) |
| Control (untreated) | - | 5 ± 1.2 | 100 ± 8.5 |
| Oxidative Stressor (H₂O₂) | 100 | 42 ± 3.7 | 250 ± 20.1 |
| TMS + H₂O₂ | 1 | 30 ± 2.9 | 180 ± 15.7 |
| TMS + H₂O₂ | 5 | 18 ± 2.1 | 135 ± 11.9 |
| TMS + H₂O₂ | 10 | 9 ± 1.5 | 110 ± 9.8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for use with human neuroblastoma SH-SY5Y cells, a common in vitro model for neurodegenerative disease research.
Protocol 1: Assessment of Neuroprotection against Oxidative Stress
This protocol details the induction of oxidative stress in SH-SY5Y cells and the evaluation of the protective effects of TMS.
Figure 2: Workflow for assessing neuroprotection.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (TMS)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
TMS Pre-treatment: Prepare various concentrations of TMS (e.g., 1, 5, 10 µM) in culture medium. Remove the old medium from the wells and add the TMS-containing medium. Incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare a 100 µM solution of H₂O₂ in culture medium. After the TMS pre-treatment, replace the medium with the H₂O₂ solution. For control wells, add fresh medium without H₂O₂. Incubate for 24 hours.
-
MTT Assay for Cell Viability:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay for Cytotoxicity:
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe DCFH-DA to quantify intracellular ROS levels.
Materials:
-
SH-SY5Y cells
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Follow steps 1-3 of Protocol 1 in a black, clear-bottom 96-well plate.
-
DCFH-DA Staining:
-
After the H₂O₂ treatment, wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Protocol 3: Assessment of Apoptosis by Annexin V Staining
This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells via flow cytometry.
Figure 3: Workflow for apoptosis assessment.
Materials:
-
Treated SH-SY5Y cells (from 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells in 6-well plates following a similar procedure as Protocol 1.
-
Cell Harvesting: After treatment, collect the culture medium and detach the cells using trypsin. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
Conclusion
The provided protocols and application notes offer a framework for investigating the neuroprotective potential of this compound in in vitro models of neurodegenerative disease. Based on its known mechanism as a CYP1B1 inhibitor and the neuroprotective properties of similar compounds, TMS represents a promising candidate for further research in the development of novel therapeutics for neurodegenerative disorders. The successful application of these protocols will provide valuable data on the efficacy and mechanism of action of TMS in a neuronal context.
References
- 1. In vitro Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. 2, 3, 5, 4’-tetrahydroxystilbene-2-O-beta-D-glucoside protects against neuronal cell death and traumatic brain injury-induced pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2, 3, 5, 4'-tetrahydroxystilbene-2-O-beta-D-glucoside protects against neuronal cell death and traumatic brain injury-induced pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3,5,4′-Tetrahydroxystilbene-2-O-beta-D-glucoside Reverses Stress-Induced Depression via Inflammatory and Oxidative Stress Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,3',4,5'-Tetramethoxystilbene Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the drug interaction profile of 2,3',4,5'-Tetramethoxystilbene (TMS), a potent and selective inhibitor of cytochrome P450 1B1 (CYP1B1). The following sections detail its inhibitory effects on CYP enzymes, its influence on cancer cell signaling pathways, and protocols for key in vitro drug interaction assays.
Cytochrome P450 Inhibition Profile of this compound
This compound is a potent inhibitor of CYP1B1, an enzyme overexpressed in many tumors, and displays significant selectivity over other CYP isoforms. This selective inhibition makes it a promising candidate for cancer chemoprevention.
Table 1: Inhibitory Potency (IC50) of this compound against Human CYP Isoforms
| CYP Isoform | IC50 (nM) | Fold Selectivity vs. CYP1B1 | Reference |
| CYP1B1 | 6 | - | |
| CYP1A1 | 300 | 50 | |
| CYP1A2 | 3000 | 500 |
Table 2: Inhibition Kinetics of this compound against Human CYP1B1
| Parameter | Value | Description | Reference |
| Inhibition Type | Competitive | Inhibitor binds to the active site of the enzyme. | |
| Ki | 3 nM | Inhibition constant, indicating high binding affinity. |
Signaling Pathways Modulated by this compound
TMS has been shown to induce apoptosis in cancer cells through multiple pathways, making it a molecule of interest in oncology research.
Intrinsic Apoptosis Pathway in Breast Cancer Cells
In breast cancer cells, TMS triggers the intrinsic apoptosis pathway. This involves the translocation of Bax to the mitochondria, leading to the release of pro-apoptotic factors.
ROS-Mediated Apoptosis in Osteosarcoma Cells
In osteosarcoma cells, TMS sensitizes cells to apoptosis through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of the p53 signaling pathway.
Experimental Protocols
The following are detailed protocols for assessing the drug interaction potential of this compound in vitro.
Protocol: Cytochrome P450 (CYP) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of TMS against various CYP isoforms.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes (e.g., CYP1B1, CYP1A1, CYP1A2)
-
This compound (TMS)
-
CYP-specific probe substrates (e.g., ethoxyresorufin for CYP1A1/1B1)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare Reagents: Prepare stock solutions of TMS, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare Reaction Mixtures: In a 96-well plate, add phosphate buffer, HLM or recombinant enzymes, and the probe substrate.
-
Add Inhibitor: Add serial dilutions of TMS or a positive control inhibitor to the wells. Include a vehicle control (solvent only).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Quench Reaction: Stop the reaction by adding cold acetonitrile.
-
Sample Preparation: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the percent inhibition of enzyme activity at each TMS concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
Protocol: In Vitro Metabolic Stability Assay
This protocol assesses the rate at which TMS is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Materials:
-
Human liver microsomes (HLM) or hepatocytes
-
This compound (TMS)
-
NADPH regenerating system (for microsomes)
-
Phosphate buffer (pH 7.4) or appropriate cell culture medium
-
Acetonitrile (for quenching)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare Reagents: Prepare a stock solution of TMS in a suitable solvent.
-
Prepare Incubation Mixture: In a 96-well plate, add phosphate buffer (for microsomes) or cell culture medium (for hepatocytes) and HLM or hepatocytes.
-
Initiate Reaction: Add TMS to the wells to start the incubation. For microsomal incubations, also add the NADPH regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture and quench it with cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of TMS at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of TMS remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance.
Protocol: Caco-2 Permeability Assay for Transporter Interaction
This assay evaluates the potential of TMS to be a substrate or inhibitor of efflux transporters like P-glycoprotein (P-gp), which are important for drug absorption and distribution.
Materials:
-
Caco-2 cells
-
Transwell permeable supports
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
This compound (TMS)
-
P-gp probe substrate (e.g., digoxin)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Transport Experiment:
-
Substrate Assessment: To determine if TMS is a P-gp substrate, measure its permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2 suggests active efflux. This can be confirmed by running the experiment in the presence of a P-gp inhibitor.
-
Inhibition Assessment: To determine if TMS inhibits P-gp, measure the permeability of a known P-gp probe substrate in the presence and absence of TMS. A significant reduction in the efflux of the probe substrate indicates inhibition.
-
-
Sample Collection: At designated time points, collect samples from the receiver compartment.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in the samples.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction. For inhibition studies, calculate the IC50 of TMS for the transporter.
Pharmacokinetic Profile
A study in rats provided the following pharmacokinetic parameters for this compound.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Value | Unit | Reference |
| Terminal elimination half-life (t1/2) | Intravenous | 481 ± 137 | min | |
| Clearance (Cl) | Intravenous | 29.1 ± 3.7 | mL/min/kg | |
| Absolute oral bioavailability (F) | Oral | 4.5 ± 3.2 | % |
Application Notes and Protocols for the Ethoxyresorufin-O-Deethylase (EROD) Assay in CYP1B1 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is a crucial enzyme in the metabolism of a wide range of endogenous and exogenous compounds, including procarcinogens, steroid hormones, and various drugs.[1][2][3] Its expression in extrahepatic tissues and overexpression in numerous tumors make it a significant target in cancer research and drug development.[1][3] The ethoxyresorufin-O-deethylase (EROD) assay is a sensitive and well-established fluorometric method used to measure the catalytic activity of CYP1A and CYP1B1 enzymes.[4][5][6] This assay relies on the O-deethylation of the substrate 7-ethoxyresorufin by CYP1B1, which results in the formation of the highly fluorescent product, resorufin. By quantifying the fluorescence of resorufin, the rate of the enzymatic reaction can be determined. Inhibition of CYP1B1 activity is a key area of investigation for cancer chemoprevention and for overcoming drug resistance.[3] These application notes provide a detailed protocol for performing the EROD assay to screen for and characterize inhibitors of human CYP1B1.
Signaling Pathway of CYP1B1 Induction
The expression of the CYP1B1 gene is primarily regulated by the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[1][2][7] Upon binding of a ligand (e.g., xenobiotics like polycyclic aromatic hydrocarbons or endogenous molecules), the AHR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT).[2] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, including CYP1B1, leading to the transcription and subsequent translation of the CYP1B1 enzyme.[2][8]
Data Presentation: CYP1B1 Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against human CYP1B1, as determined by the EROD assay.
| Compound | Chemical Class | IC50 (µM) | Reference |
| Chrysin | Flavonoid (Flavone) | 0.28 | [3] |
| Apigenin | Flavonoid (Flavone) | 0.36 | [3] |
| Luteolin | Flavonoid (Flavone) | 0.36 | [3] |
| Homoeriodictyol | Flavonoid (Flavanone) | 0.24 | [9] |
| Acacetin | Flavonoid (Flavone) | Potent Inhibitor | [9] |
| Diosmetin | Flavonoid (Flavone) | Potent Inhibitor | [9] |
| Benz[a]anthracene-7,12-quinone | Oxygenated Polycyclic Aromatic Hydrocarbon | 0.037 | [10] |
| Benzo[a]fluorenone | Oxygenated Polycyclic Aromatic Hydrocarbon | 0.061 | [10] |
Experimental Protocols
Materials and Reagents
-
Human recombinant CYP1B1 enzyme (e.g., in microsomes)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
7-Ethoxyresorufin (stock solution in DMSO)
-
Resorufin (stock solution in DMSO for standard curve)
-
NADPH (stock solution in buffer, prepare fresh)
-
Test inhibitor compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with excitation and emission filters for ~530 nm and ~590 nm, respectively.
Experimental Workflow for EROD-Based CYP1B1 Inhibition Assay
The experimental workflow involves pre-incubating the enzyme with the potential inhibitor before initiating the enzymatic reaction by adding the substrate and cofactor.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 2 mM stock solution of 7-ethoxyresorufin in DMSO.[4]
-
Prepare a 2 mM stock solution of resorufin in DMSO for the standard curve.[4]
-
Prepare a stock solution of NADPH (e.g., 10 mM) in buffer immediately before use. Keep on ice.
-
Prepare serial dilutions of the test inhibitor compounds in the appropriate solvent.
-
-
Resorufin Standard Curve:
-
Prepare a series of dilutions of the resorufin stock solution in the assay buffer to generate a standard curve (e.g., 0 to 1 µM).
-
Add these standards to wells of the 96-well plate.
-
Read the fluorescence to establish the relationship between fluorescence units and the concentration of resorufin.
-
-
CYP1B1 Inhibition Assay:
-
In a 96-well plate, add the following to each well in the specified order:
-
Potassium phosphate buffer (to bring the final volume to 200 µL).
-
Human recombinant CYP1B1 enzyme (the amount will depend on the activity of the enzyme lot and should be optimized to give a linear reaction rate for at least 10-15 minutes).
-
A small volume (e.g., 1-2 µL) of the test inhibitor at various concentrations or the vehicle control (e.g., DMSO).
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of 7-ethoxyresorufin and NADPH to each well. The final concentrations should be optimized, but a starting point could be 0.5 µM for 7-ethoxyresorufin and 0.4 mM for NADPH.[10]
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Monitor the increase in fluorescence over time (kinetic read) for 10-30 minutes, with readings taken every 1-2 minutes.[11]
-
-
Data Analysis:
-
Determine the initial rate (velocity) of the reaction for each well from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence rates to rates of product formation (e.g., pmol resorufin/min/pmol CYP1B1) using the resorufin standard curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control:
-
% Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
-
Troubleshooting
-
High Background Fluorescence: Ensure the purity of reagents. Check for autofluorescence of the test compounds.
-
No or Low Signal: Verify the activity of the CYP1B1 enzyme and the concentration and freshness of the NADPH solution. Optimize enzyme concentration.
-
Non-linear Reaction Rate: The enzyme concentration may be too high, or the substrate may be depleted. Reduce the enzyme concentration or shorten the reaction time.
-
Inhibitor Insolubility: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 1%) and consistent across all wells.
These application notes and protocols provide a comprehensive guide for utilizing the EROD assay to investigate CYP1B1 inhibition. Adherence to these guidelines will enable researchers to generate reliable and reproducible data crucial for advancing drug discovery and toxicological research.
References
- 1. Endogenous Functions of the Aryl Hydrocarbon Receptor (AHR): Intersection of Cytochrome P450 1 (CYP1)-metabolized Eicosanoids and AHR Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asset.library.wisc.edu [asset.library.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 5. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aryl hydrocarbon receptor-dependent upregulation of Cyp1b1 by TCDD and diesel exhaust particles in rat brain microvessels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bioflavonoids: selective substrates and inhibitors for cytochrome P450 CYP1A and CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction and inhibition of human cytochrome P4501 by oxygenated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Assays of 2,3',4,5'-Tetramethoxystilbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic derivative of resveratrol, a naturally occurring polyphenol. TMS has garnered significant interest in the field of cancer research due to its potent anti-proliferative and pro-apoptotic activities in various cancer cell lines. These application notes provide a summary of the cytotoxic effects of TMS and detailed protocols for assessing its activity in a laboratory setting.
Mechanism of Action
TMS primarily functions as a potent and selective inhibitor of cytochrome P450 1B1 (CYP1B1), an enzyme often overexpressed in tumor tissues. Its cytotoxic effects are largely attributed to the induction of apoptosis through the intrinsic pathway. In breast cancer cells, TMS has been shown to increase the expression of pro-apoptotic genes, including Noxa and Bim. This leads to the cleavage of the pro-apoptotic protein Bax and its subsequent translocation from the cytosol to the mitochondria, triggering the downstream events of programmed cell death[1]. Studies on similar resveratrol analogs suggest the involvement of reactive oxygen species (ROS)-induced DNA damage and the activation of the p53/PUMA/Bax signaling cascade[2]. Furthermore, in some cancer types, such as non-small cell lung cancer, TMS may induce caspase-independent apoptosis and autophagy through mechanisms involving endoplasmic reticulum (ER) stress and AMPK activation[3].
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 Value (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | MTT | 96 hours | 3.6 | [1] |
Note: Further research is required to establish a more comprehensive list of IC50 values across a wider range of cancer cell lines.
Experimental Protocols
Herein, we provide detailed protocols for two common cytotoxicity assays, the MTT and LDH assays, which can be employed to evaluate the cytotoxic effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound (TMS)
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of TMS in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of TMS in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TMS. Include a vehicle control (medium with the same concentration of DMSO without TMS) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the TMS concentration to determine the IC50 value.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
This compound (TMS)
-
Cancer cell line of interest
-
Complete cell culture medium (low serum recommended to reduce background)
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at the wavelength specified by the kit manufacturer, typically around 490 nm)
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
It is crucial to include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer.
-
Vehicle control: Cells treated with the solvent used for TMS.
-
Medium background: Culture medium without cells.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.
-
Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) from each well to a new, optically clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: General experimental workflow for determining the cytotoxicity of TMS.
Proposed Signaling Pathway for TMS-Induced Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. Resveratrol Derivative, Trans-3, 5, 4′-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Z)3,4,5,4'-trans-tetramethoxystilbene, a new analogue of resveratrol, inhibits gefitinb-resistant non-small cell lung cancer via selectively elevating intracellular calcium level - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 2,3',4,5'-Tetramethoxystilbene for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic analog of resveratrol with potent biological activities, most notably as a selective and competitive inhibitor of the cytochrome P450 enzyme CYP1B1.[1] This enzyme is overexpressed in a wide range of human tumors, making TMS a promising candidate for cancer chemoprevention and therapy. Furthermore, TMS has demonstrated potential in the management of hypertension by mitigating oxidative stress. However, the poor aqueous solubility of TMS presents a significant challenge for its in vivo application, often leading to low bioavailability.
These application notes provide detailed protocols for the formulation of TMS to enhance its solubility and suitability for in vivo studies. The information is intended to guide researchers in the preparation of stable and effective TMS formulations for various administration routes.
Physicochemical Properties of TMS
A thorough understanding of the physicochemical properties of a compound is critical for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀O₄ | [1] |
| Molecular Weight | 300.35 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | - DMSO: ≥ 60 mg/mL- Ethanol: ~0.4 mg/mL- DMF: ~30 mg/mL- Water: Insoluble | [1] |
| Storage | Store at room temperature | [1] |
Formulation Strategies and Protocols
The low aqueous solubility of TMS necessitates the use of formulation strategies to enable its administration in preclinical animal models. Below are detailed protocols for preparing TMS formulations suitable for oral, intraperitoneal (IP), and intravenous (IV) administration.
Injectable Formulations
For systemic administration routes such as IP and IV injections, TMS must be dissolved in a biocompatible solvent system.
1. Co-Solvent System for Intraperitoneal (IP) and Intravenous (IV) Injection
This protocol utilizes a mixture of commonly used excipients to achieve a clear solution of TMS.
Materials:
-
This compound (TMS) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Protocol:
-
Weigh the desired amount of TMS powder.
-
Add DMSO to the TMS powder to create a stock solution. A common starting point is 10% of the final volume.
-
Add PEG300 to the solution, typically 40% of the final volume.
-
Add Tween-80 to the solution, typically 5% of the final volume.
-
Add saline to reach the final desired volume (typically 45%).
-
Vortex the solution until the TMS is completely dissolved. Gentle heating or sonication may be applied if precipitation occurs.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
2. Corn Oil Suspension for Intraperitoneal (IP) Injection
For a slower release profile, a corn oil-based suspension can be utilized.
Materials:
-
This compound (TMS) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
Protocol:
-
Weigh the desired amount of TMS powder.
-
Dissolve the TMS in DMSO to create a concentrated stock solution (e.g., 10% of the final volume).
-
Add the sterile corn oil to the DMSO-TMS solution to achieve the final desired concentration (e.g., 90% of the final volume).
-
Vortex thoroughly to ensure a uniform suspension.
Oral Formulation
To overcome the low oral bioavailability of TMS, complexation with cyclodextrins is a highly effective strategy. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin derivative that can encapsulate hydrophobic molecules like TMS, thereby increasing their aqueous solubility.
1. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) Inclusion Complex for Oral Gavage
Materials:
-
This compound (TMS) powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
Protocol: Kneading Method
-
Weigh the desired amounts of TMS and HP-β-CD. A molar ratio of 1:1 is a good starting point for optimization.
-
Place the HP-β-CD in a mortar and add a small amount of distilled water to form a paste.
-
Gradually add the TMS powder to the paste while continuously triturating with a pestle.
-
Continue kneading for at least 30-60 minutes to ensure thorough mixing and complex formation.
-
Dry the resulting paste in a desiccator or a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
The powdered inclusion complex can then be suspended in water or a suitable vehicle for oral gavage.
Protocol: Co-solvency-Lyophilization Method
-
Dissolve the desired amount of HP-β-CD in distilled water.
-
Dissolve the TMS in a minimal amount of a suitable organic solvent, such as ethanol.
-
Slowly add the TMS solution to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours to obtain a dry powder of the TMS-HP-β-CD inclusion complex.
-
The lyophilized powder can be reconstituted in water for oral administration.[2]
In Vivo Administration and Dosage
The following table summarizes reported dosages and administration routes for TMS in preclinical studies. Researchers should consider this as a starting point and optimize the dose based on their specific animal model and experimental design.
| Animal Model | Disease | Formulation | Administration Route | Dosage | Key Findings |
| Spontaneously Hypertensive Rats | Hypertension | Not specified | Daily injections | Not specified | Reduced systolic blood pressure |
| Uninephrectomized rats treated with DOCA-salt | Hypertension | Not specified | Intraperitoneal (IP) | 300 µg/kg every 3rd day | Normalized systolic blood pressure, decreased CYP1B1 activity |
Mechanism of Action and Signaling Pathways
The primary molecular target of TMS is CYP1B1, an enzyme involved in the metabolic activation of pro-carcinogens and the metabolism of steroid hormones.
CYP1B1 Inhibition
TMS is a potent and selective inhibitor of CYP1B1, with an IC₅₀ of approximately 6 nM.[1] It exhibits significantly lower inhibitory activity against other CYP isoforms like CYP1A1 and CYP1A2, highlighting its specificity.
Downstream Signaling
The inhibition of CYP1B1 by TMS leads to the modulation of several downstream signaling pathways implicated in cancer and cardiovascular diseases.
Caption: Signaling pathway of TMS.
Experimental Workflow for Formulation and In Vivo Testing
The following diagram outlines a general workflow for the formulation of TMS and subsequent in vivo evaluation.
Caption: Experimental workflow.
Stability and Storage
Proper storage of TMS formulations is crucial to maintain their integrity and activity.
-
Stock Solutions: TMS stock solutions in DMSO can be stored at -20°C or -80°C for extended periods.
-
Working Formulations: It is recommended to prepare fresh working formulations for each experiment. If short-term storage is necessary, store at 4°C and protect from light. Visually inspect for any signs of precipitation before use.
Safety Precautions
Standard laboratory safety practices should be followed when handling TMS and the solvents used in its formulation.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle TMS powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for TMS and all other reagents for detailed safety information.
Troubleshooting
-
Precipitation: If precipitation is observed in the final formulation, it may be due to insufficient solvent, low temperature, or improper mixing. Try increasing the proportion of the co-solvent (e.g., DMSO, PEG300) or gently warming the solution. Sonication can also help to redissolve the compound.
-
Low Bioavailability: If poor efficacy is observed in in vivo experiments, consider alternative formulation strategies to enhance bioavailability, such as nanoemulsions or liposomes, which can further improve the absorption of poorly soluble compounds.
Conclusion
The formulation of this compound for in vivo use requires careful consideration of its poor aqueous solubility. The protocols provided in these application notes offer effective strategies to overcome this challenge, enabling researchers to investigate the promising therapeutic potential of this compound in various preclinical models. Optimization of the formulation and dosage for specific experimental needs is highly recommended.
References
Troubleshooting & Optimization
Technical Support Center: 2,3',4,5'-Tetramethoxystilbene (TMS) Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2,3',4,5'-Tetramethoxystilbene (TMS) solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound (TMS)?
A1: TMS is a hydrophobic compound with good solubility in several organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol are commonly used. It is practically insoluble in aqueous solutions alone.
Q2: What is the recommended storage condition for TMS solid compound and stock solutions?
A2: Solid TMS is stable for at least four years when stored at -20°C. Stock solutions in anhydrous DMSO can be stored at -20°C for up to one year, and for longer-term storage (up to two years), -80°C is recommended.[1][2] To minimize degradation, it is advisable to prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: Is TMS sensitive to light?
A3: Stilbene compounds, in general, are known to be sensitive to light, which can induce photoisomerization (e.g., trans to cis isomerization) and degradation.[3][4] Therefore, it is crucial to protect TMS solutions from light by using amber vials or by wrapping containers with aluminum foil. Experiments should be conducted with minimal light exposure where possible.
Q4: Can I use TMS in aqueous buffers or cell culture media?
A4: Direct dissolution of TMS in aqueous buffers or cell culture media is not recommended due to its low water solubility, which can lead to precipitation. A common practice is to first dissolve TMS in a water-miscible organic solvent like DMSO to prepare a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the aqueous buffer or cell culture medium immediately before use. It is important to ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.5% v/v for DMSO in cell culture).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation in Aqueous Solution/Cell Culture Medium | Poor aqueous solubility of TMS. | - Use a Co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. Add the stock solution to the aqueous buffer or medium with vigorous vortexing or stirring to ensure rapid and uniform dispersion. - Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible (ideally ≤0.1%) to avoid solvent-induced artifacts and toxicity.[5] - Incorporate Solubilizing Agents: For in vivo or specific in vitro applications, consider formulating TMS with solubilizing agents such as PEG300 and a surfactant like Tween-80.[1] - Utilize Cyclodextrins: Cyclodextrins can form inclusion complexes with stilbenes, significantly increasing their aqueous solubility and stability.[3][4] Consider pre-complexing TMS with a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) before adding to the aqueous phase. |
| Loss of Activity or Inconsistent Results | Degradation of TMS in solution. | - Protect from Light: As stilbenes are photosensitive, always store TMS solutions in light-protected containers (e.g., amber vials) and minimize light exposure during experiments.[3][4] - Prepare Fresh Working Solutions: Prepare fresh dilutions of TMS in your final buffer or cell culture medium for each experiment from a frozen stock solution. Avoid storing dilute aqueous solutions for extended periods. - Control pH: While specific data on TMS is limited, the stability of similar compounds can be pH-dependent. Maintain a consistent and appropriate pH for your experimental system. - Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to prevent degradation from repeated temperature changes. |
| Cloudiness or Turbidity in Cell Culture Medium | Interaction with media components. | - Serum Protein Binding: As a hydrophobic molecule, TMS may bind to proteins present in fetal bovine serum (FBS) or other serum supplements.[6][7] This can sometimes lead to the formation of protein-compound aggregates. Consider reducing the serum concentration if experimentally feasible or using serum-free media. - Salt Precipitation: High concentrations of salts in concentrated media or buffers can sometimes precipitate out upon the addition of an organic solvent stock. Ensure thorough mixing upon dilution. |
Quantitative Data Summary
Table 1: Solubility of this compound (TMS)
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20-60 mg/mL | [2][8] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Ethanol | ~0.4 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of TMS in DMSO
-
Materials:
-
This compound (TMS) powder (FW: 300.35 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 3.0 mg of TMS powder and place it in a sterile, amber microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the TMS is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots.
-
Protocol 2: Preparation of a Working Solution of TMS for Cell Culture Experiments
-
Materials:
-
10 mM TMS stock solution in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium (with or without serum, as required by the experiment)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM TMS stock solution at room temperature.
-
In a sterile tube, perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
Immediately after adding the TMS stock to the medium, vortex the solution vigorously for at least 30 seconds to ensure it is well-dispersed and to minimize precipitation.
-
Use the working solution immediately for treating cells. Ensure the final DMSO concentration is below the toxic level for your cell line (typically <0.5%).
-
Visualizations
Caption: Workflow for the preparation and use of TMS solutions.
Caption: Troubleshooting logic for TMS solution instability.
Caption: Simplified signaling pathways affected by TMS.
References
- 1. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to improve the solubility and stability of stilbene antioxidants: a comparative study between cyclodextrins and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2,3',4,5'-Tetramethoxystilbene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3',4,5'-Tetramethoxystilbene.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the Wittig reaction, a common synthetic route.
Q1: My Wittig reaction has a low yield. What are the potential causes and solutions?
A1: Low yields in the Wittig reaction for this compound synthesis can stem from several factors. Here's a systematic troubleshooting guide:
-
Incomplete Ylide Formation: The formation of the phosphonium ylide from the corresponding phosphonium salt is critical.
-
Base Strength: Ensure the base used is strong enough to deprotonate the phosphonium salt. For benzylphosphonium salts, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often required. Weaker bases may not lead to complete ylide formation.
-
Reaction Time and Temperature: Allow sufficient time for the ylide to form before adding the aldehyde. This is typically done at low temperatures (e.g., 0 °C to room temperature) to ensure the stability of the ylide.
-
Moisture: The ylide is highly reactive and sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Reactivity of Reactants:
-
Steric Hindrance: The methoxy groups on both the 2,4-dimethoxybenzaldehyde and the 3,5-dimethoxybenzyltriphenylphosphonium salt can cause steric hindrance, slowing down the reaction. Consider increasing the reaction temperature or using a more reactive (less stable) ylide if possible.
-
Aldehyde Purity: Impurities in the 2,4-dimethoxybenzaldehyde can inhibit the reaction. Ensure the aldehyde is pure before use.
-
-
Side Reactions:
-
Cannizzaro Reaction: If using a strong base with the aldehyde, a competing Cannizzaro reaction can occur, especially if the ylide formation is slow. Adding the aldehyde slowly to the pre-formed ylide can minimize this.
-
Oxidation: Aldehydes can be sensitive to air oxidation. Using freshly distilled or purified aldehyde is recommended.
-
-
Work-up and Purification Issues:
-
Product Loss: this compound and its isomers may have similar polarities, leading to difficult separation and product loss during chromatography. Careful optimization of the solvent system for column chromatography is crucial.
-
Triphenylphosphine Oxide Removal: The byproduct, triphenylphosphine oxide, can be difficult to remove. Recrystallization or careful column chromatography is typically required.
-
Q2: I am getting a mixture of E and Z isomers. How can I improve the stereoselectivity for the desired (E)-isomer?
A2: The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide.
-
Ylide Stabilization: The 3,5-dimethoxybenzyl ylide is considered a "semi-stabilized" ylide. Such ylides often lead to a mixture of E and Z isomers.
-
Reaction Conditions:
-
Salt-Free Conditions: The presence of lithium salts can favor the formation of the Z-isomer. Using sodium or potassium-based bases (e.g., NaH, KHMDS) can favor the E-isomer.
-
Solvent: The choice of solvent can influence stereoselectivity. Protic solvents are generally avoided. Aprotic polar solvents like THF or DMSO are common.
-
Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
-
-
Schlosser Modification: For obtaining the E-alkene with high selectivity, the Schlosser modification of the Wittig reaction can be employed. This involves deprotonation of the betaine intermediate with a strong base at low temperature before quenching the reaction.[1]
-
Purification: If a mixture is obtained, careful column chromatography or recrystallization may be necessary to isolate the desired (E)-isomer. The (E)-isomer is generally more stable and less soluble than the (Z)-isomer.
Q3: The purification of this compound is challenging. What are the best practices?
A3: Purification often involves separating the desired (E)-isomer from the (Z)-isomer and triphenylphosphine oxide.
-
Column Chromatography: A silica gel column is typically used. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often effective. Start with a low polarity solvent system to elute the less polar (E)-isomer first.
-
Recrystallization: The (E)-isomer is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) can be an effective way to purify the product and remove the more soluble triphenylphosphine oxide and (Z)-isomer.
-
Thin Layer Chromatography (TLC): Before attempting a large-scale purification, optimize the separation conditions using TLC to identify a solvent system that gives good separation between the product, starting materials, and byproducts.
Experimental Protocols
A detailed experimental protocol for the synthesis of (E)-2,3',4,5'-Tetramethoxystilbene via the Wittig reaction is provided below, based on established methodologies.
Protocol 1: Wittig Synthesis of (E)-2,3',4,5'-Tetramethoxystilbene
This protocol is adapted from the general procedure described in the synthesis of similar stilbene analogues.
Materials:
-
3,5-Dimethoxybenzyltriphenylphosphonium bromide
-
2,4-Dimethoxybenzaldehyde
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 3,5-dimethoxybenzyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous DMF.
-
Allow the mixture to stir at room temperature for 1 hour. The formation of a colored solution (often orange or red) indicates the formation of the ylide.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of 2,4-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired (E)-isomer and concentrate under reduced pressure.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Data Presentation
Table 1: Optimization of Wittig Reaction Conditions (Hypothetical Data)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | n-BuLi (1.1) | THF | 0 to rt | 12 | 65 | 70:30 |
| 2 | NaH (1.2) | THF/DMF | 0 to rt | 24 | 75 | 85:15 |
| 3 | KHMDS (1.1) | THF | -78 to rt | 18 | 72 | 90:10 |
| 4 | NaOMe (1.5) | MeOH | rt | 24 | 40 | 60:40 |
Visualizations
Diagram 1: Wittig Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yields in the Wittig synthesis.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of 2,3',4,5'-Tetramethoxystilbene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the poor oral bioavailability of 2,3',4,5'-Tetramethoxystilbene (TMS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMS) and why is its oral bioavailability a concern?
This compound (TMS) is a methylated derivative of resveratrol, a naturally occurring polyphenol.[1] It is a potent and selective inhibitor of the cytochrome P450 enzyme CYP1B1, making it a compound of interest for various therapeutic applications, including cancer research.[1][2] However, like many stilbenoids, TMS is characterized by poor aqueous solubility, which significantly limits its absorption after oral administration, leading to low and variable bioavailability. For instance, a structurally similar compound, oxyresveratrol tetramethyl ether, demonstrated an absolute oral bioavailability as low as 4.5 ± 3.2% in rats when administered in a cyclodextrin-based vehicle.
Q2: What are the primary barriers to the oral absorption of TMS?
The primary barriers to the oral absorption of TMS are:
-
Poor Aqueous Solubility: TMS is a lipophilic molecule with low solubility in the aqueous environment of the gastrointestinal (GI) tract. This low solubility limits its dissolution, which is a prerequisite for absorption.
-
Presystemic Metabolism: TMS is likely subject to metabolism by cytochrome P450 (CYP) enzymes in the enterocytes (intestinal cells) and the liver (first-pass metabolism).[3][4][5] This metabolic conversion reduces the amount of active compound reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters present in the apical membrane of enterocytes can actively pump absorbed TMS back into the intestinal lumen, further reducing its net absorption.[6][7]
Q3: What formulation strategies can be employed to enhance the oral bioavailability of TMS?
Several advanced formulation strategies can be utilized to overcome the poor oral bioavailability of TMS:
-
Nanosuspensions: Reducing the particle size of TMS to the nanometer range increases the surface area-to-volume ratio, thereby enhancing its dissolution rate and saturation solubility.
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), can pre-dissolve TMS in a lipidic carrier.[8][9][10] Upon gentle agitation in the GI fluids, they form fine oil-in-water emulsions or nanoemulsions, facilitating drug release and absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers composed of solid lipids that can encapsulate TMS.[11][12][13][14] They offer advantages like controlled release and protection of the drug from degradation in the GI tract.
Q4: How do lipid-based formulations improve the absorption of compounds like TMS?
Lipid-based formulations can enhance the oral bioavailability of lipophilic drugs like TMS through several mechanisms:
-
Improved Solubilization: They maintain the drug in a solubilized state within the GI tract, overcoming the dissolution rate-limiting step.
-
Stimulation of Lymphatic Transport: Lipidic components can be absorbed via the intestinal lymphatic system, bypassing the hepatic first-pass metabolism.[15]
-
Inhibition of Efflux Transporters: Certain excipients used in lipid-based formulations, such as surfactants, can inhibit the function of P-gp and other efflux transporters.[15]
-
Inhibition of Presystemic Metabolism: Some formulation components can reduce the activity of metabolic enzymes like CYP3A4 in the gut wall.[10]
Troubleshooting Guides
Problem: Low and variable plasma concentrations of TMS in preclinical studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor dissolution of TMS powder in the GI tract. | Formulate TMS as a nanosuspension or a lipid-based delivery system (e.g., SEDDS/SNEDDS or SLNs). | Increased dissolution rate and more consistent absorption, leading to higher and more reproducible plasma concentrations. |
| Extensive first-pass metabolism. | Co-administer TMS with a known inhibitor of relevant CYP enzymes (e.g., CYP3A4), if ethically permissible in the study. Utilize lipid-based formulations that favor lymphatic uptake. | Reduced metabolic degradation of TMS, leading to higher plasma exposure (AUC). |
| P-glycoprotein mediated efflux. | Incorporate surfactants known to inhibit P-gp (e.g., Tween 80, Cremophor EL) into the formulation. | Increased intracellular concentration of TMS in enterocytes, leading to enhanced absorption and higher bioavailability. |
Problem: Physical instability of the TMS formulation during storage (e.g., particle aggregation, drug precipitation).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient stabilization of nanoparticles in a nanosuspension. | Optimize the type and concentration of stabilizers (surfactants and/or polymers). | Prevention of particle agglomeration, maintaining a small particle size and consistent dissolution profile over time. |
| Drug crystallization in a lipid-based formulation. | Select lipid excipients in which TMS has high solubility. Increase the surfactant-to-oil ratio in SEDDS/SNEDDS. For SLNs, select a lipid matrix with imperfections to accommodate the drug. | Maintained drug solubilization and physical stability of the formulation throughout its shelf life. |
Quantitative Data Presentation
Due to the limited availability of published, head-to-head comparative pharmacokinetic studies for various this compound (TMS) nanoformulations, the following table summarizes data for the structurally similar and well-researched stilbenoid, resveratrol . This data serves as a strong indicator of the potential improvements in oral bioavailability that can be achieved for TMS using similar formulation strategies.
Table 1: Pharmacokinetic Parameters of Resveratrol in Different Formulations Following Oral Administration in Rats.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋ₜ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Resveratrol Suspension | 50 | 450 ± 80 | 0.5 ± 0.1 | 1,250 ± 210 | 100 | Adapted from[16] |
| Resveratrol-SNEDDS | 50 | 1,580 ± 250 | 0.3 ± 0.1 | 4,250 ± 550 | 340 | Adapted from[16] |
| Resveratrol Solution | 15 | - | - | - | 100 | [17] |
| Resveratrol-Casein Nanoparticles | 15 | - | - | - | 1000 | [17] |
| Resveratrol Suspension | 20 | - | - | - | 100 | [18] |
| Resveratrol Nanocores | 20 | - | - | - | 274 | [18] |
| Resveratrol LbL Nanoparticles | 20 | - | - | - | 176 | [18] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measured time point.
Experimental Protocols
Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for TMS
This protocol is adapted from a method for preparing resveratrol-loaded SNEDDS and is suitable for TMS.[16][19][20][21][22]
Materials:
-
This compound (TMS)
-
Oil phase: Capryol 90 (Capryloyl Prolinate)
-
Surfactant: Cremophor EL (Polyoxyl 35 Castor Oil)
-
Co-surfactant: Tween 20 (Polysorbate 20)
-
Magnetic stirrer
-
Glass vials
Methodology:
-
Solubility Studies (Pre-formulation):
-
Determine the solubility of TMS in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Add an excess amount of TMS to a known volume of the excipient.
-
Stir the mixture for 24-48 hours at a controlled temperature (e.g., 25°C).
-
Centrifuge the samples to pellet the undissolved TMS.
-
Analyze the supernatant for TMS concentration using a validated HPLC method.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios.
-
For each mixture, titrate with water and observe the formation of nanoemulsions.
-
Identify the self-nanoemulsifying region that forms clear or slightly bluish, stable nanoemulsions.
-
-
Preparation of TMS-loaded SNEDDS:
-
Based on the optimal ratio determined from the phase diagram (e.g., 60% oil, 30% surfactant, 10% co-surfactant), weigh the required amounts of Capryol 90, Cremophor EL, and Tween 20 into a glass vial.
-
Add the desired amount of TMS (e.g., to achieve a final concentration of 10 mg/g of the formulation) to the oil phase and stir until completely dissolved. A gentle warming (e.g., 40°C) may be used if necessary.
-
Add the surfactant and co-surfactant to the oil-drug mixture.
-
Stir the entire mixture for at least 30 minutes at room temperature to ensure homogeneity. The resulting product should be a clear, isotropic liquid.
-
-
Characterization of TMS-SNEDDS:
-
Droplet Size and Zeta Potential: Dilute the TMS-SNEDDS with water (e.g., 1:100 v/v) and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Emulsification Time: Add a small amount of the TMS-SNEDDS to a known volume of simulated gastric fluid (pH 1.2) with gentle stirring and measure the time required for the formation of a clear nanoemulsion.
-
Drug Content: Dissolve a known amount of the TMS-SNEDDS in a suitable solvent (e.g., methanol) and quantify the TMS content using HPLC.
-
Protocol 2: Preparation of TMS-loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on a solvent evaporation technique used for preparing resveratrol-loaded SLNs.[1][23]
Materials:
-
This compound (TMS)
-
Solid Lipid: Glyceryl behenate (Compritol 888 ATO)
-
Surfactant: Tween 80 (Polysorbate 80)
-
Organic Solvent: Dichloromethane or Acetone
-
High-speed homogenizer
-
Ultrasonicator (probe or bath)
-
Rotary evaporator
Methodology:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of TMS and glyceryl behenate in a suitable volume of an organic solvent (e.g., 10 mg TMS and 100 mg glyceryl behenate in 10 mL dichloromethane).
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of Tween 80 (e.g., 1% w/v in deionized water).
-
-
Emulsification:
-
Heat both the organic and aqueous phases to a temperature above the melting point of the lipid (for glyceryl behenate, approx. 70-75°C).
-
Add the hot organic phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Immediately sonicate the coarse emulsion using a probe sonicator (e.g., 40% amplitude for 5-10 minutes) to reduce the droplet size to the nanometer range.
-
Evaporate the organic solvent from the nanoemulsion using a rotary evaporator under reduced pressure.
-
As the solvent is removed, the lipid droplets solidify, forming the SLNs.
-
-
Purification and Characterization:
-
Particle Size and Zeta Potential: Measure the particle size, PDI, and zeta potential of the SLN dispersion using DLS.
-
Encapsulation Efficiency and Drug Loading:
-
Separate the unencapsulated TMS from the SLNs by ultracentrifugation or centrifugal filtration.
-
Quantify the amount of free TMS in the supernatant using HPLC.
-
Calculate the encapsulation efficiency (%) and drug loading (%) using the following formulas:
-
Encapsulation Efficiency (%) = [(Total TMS - Free TMS) / Total TMS] x 100
-
Drug Loading (%) = [(Total TMS - Free TMS) / Total weight of SLNs] x 100
-
-
-
Morphology: Observe the shape and surface morphology of the SLNs using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) after appropriate sample preparation (e.g., drying and sputter-coating).
-
Mandatory Visualizations
References
- 1. in-vivo-pharmacokinetics-and-biodistribution-of-resveratrol-loaded-solid-lipid-nanoparticles-for-brain-delivery - Ask this paper | Bohrium [bohrium.com]
- 2. Modulation of human cytochrome P450 1B1 expression by 2,4,3',5'-tetramethoxystilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Preparation and characterisation of self-emulsifying drug delivery system (SEDDS) for enhancing oral bioavailability of metformin hydrochloride using hydrophobic ion pairing complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reinforcedplastics.com [reinforcedplastics.com]
- 12. Lipid nanoparticles: effect on bioavailability and pharmacokinetic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid nanoparticles for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Self-Nanoemulsifying Drug Delivery System for Resveratrol: Enhanced Oral Bioavailability and Reduced Physical Fatigue in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increased Oral Bioavailability of Resveratrol by Its Encapsulation in Casein Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. First-time oral administration of resveratrol-loaded layer-by-layer nanoparticles to rats - a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Self-nanoemulsifying drug delivery for resveratrol: formulation and eval. [wisdomlib.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Self-emulsifying drug delivery systems as a tool to improve solubility and bioavailability of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
Technical Support Center: Metabolism of 2,3',4,5'-Tetramethoxystilbene in Cellular Assays
Introduction:
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cellular metabolism of 2,3',4,5'-tetramethoxystilbene (TMS). While TMS is primarily recognized as a potent and selective inhibitor of the cytochrome P450 enzyme CYP1B1, its biotransformation in cellular models can lead to the formation of various metabolites. Understanding and identifying these metabolites is crucial for interpreting experimental results related to the efficacy and toxicity of TMS.
The expected metabolic pathways for stilbenoids like TMS involve Phase I reactions, such as O-demethylation and hydroxylation, followed by Phase II conjugation reactions, including glucuronidation and sulfation. "Unexpected" metabolites would arise from less common biotransformation pathways. This guide addresses potential issues in detecting both expected and potentially unexpected metabolites of TMS.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolites of this compound in cell cultures?
Based on the metabolism of other methoxylated stilbenes, the primary expected metabolites of this compound (TMS) in cells are mono- and di-demethylated and/or hydroxylated derivatives. These Phase I metabolites can subsequently undergo Phase II conjugation to form glucuronide and sulfate adducts. The metabolic conversion is often mediated by cytochrome P450 enzymes, particularly CYP1B1, which is highly expressed in many cancer cell lines.
Q2: We are not detecting any metabolites of TMS in our cell culture experiments. What could be the reason?
Several factors could contribute to the lack of detectable metabolites:
-
Low Metabolic Activity of the Cell Line: The cell line you are using may have low expression or activity of the necessary metabolic enzymes (e.g., CYP1B1). Consider using a cell line known for high CYP1B1 expression, such as certain breast (e.g., MCF-7) or prostate cancer cell lines.
-
Insufficient Incubation Time: The metabolic conversion of TMS may be slow. Try extending the incubation time of TMS with your cells.
-
Low Concentration of Parent Compound: The concentration of TMS used may be too low to produce detectable levels of metabolites. However, be mindful of potential cytotoxicity at higher concentrations.
-
Analytical Sensitivity: Your analytical method may not be sensitive enough to detect low concentrations of metabolites. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is recommended for its sensitivity and specificity.
-
Metabolite Instability: The formed metabolites might be unstable under your experimental or sample processing conditions. Ensure proper sample handling and storage (e.g., immediate extraction, storage at -80°C).
Q3: We are observing peaks in our chromatogram that do not correspond to the parent compound or expected metabolites. How can we identify these "unexpected" metabolites?
The identification of unknown metabolites requires a systematic approach:
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the unknown peaks. This will allow you to predict the elemental composition of the potential metabolites.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS fragmentation analysis on the unknown peaks. The fragmentation pattern will provide structural information that can be compared to the fragmentation of the parent TMS molecule to identify the site of modification.
-
Consider "Unexpected" Biotransformations: While hydroxylation and demethylation are common, other less frequent metabolic reactions can occur, such as:
-
Cleavage of the stilbene backbone.
-
Formation of adducts with cellular nucleophiles (e.g., glutathione).
-
Rearrangements of the molecular structure.
-
-
Isotope Labeling: Use isotopically labeled TMS (e.g., with ¹³C or ²H) in your experiments. Metabolites derived from TMS will show a characteristic mass shift, confirming their origin.
Troubleshooting Guides
Issue 1: High Variability in Metabolite Quantification Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent cell density or health | Standardize cell seeding density and ensure consistent cell viability across experiments. |
| Variation in incubation conditions | Maintain precise control over incubation time, temperature, and CO₂ levels. |
| Inconsistent sample preparation | Use a standardized protocol for quenching metabolism, cell lysis, and metabolite extraction. |
| Matrix effects in mass spectrometry | Incorporate an internal standard that is structurally similar to TMS but has a different mass to normalize for variations in sample preparation and instrument response. |
Issue 2: Poor Chromatographic Resolution of Metabolites
| Potential Cause | Troubleshooting Step |
| Inappropriate HPLC column | Test different column chemistries (e.g., C18, phenyl-hexyl) and particle sizes to optimize separation. |
| Suboptimal mobile phase gradient | Adjust the gradient profile (slope and duration) of your mobile phase to improve the separation of isomeric metabolites. |
| Inadequate sample cleanup | Implement a solid-phase extraction (SPE) step to remove interfering matrix components prior to HPLC analysis. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Cancer Cells
-
Cell Culture: Plate a suitable cancer cell line (e.g., MCF-7) in 6-well plates and grow to 80-90% confluency.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentration of TMS (e.g., 1-10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Metabolite Extraction:
-
Quench metabolism by placing the plates on ice and washing the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 500 µL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the supernatant by HPLC-HRMS/MS.
Protocol 2: Analysis of TMS Metabolites by HPLC-HRMS/MS
-
HPLC System: A high-performance liquid chromatograph.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and negative modes to detect a wider range of metabolites.
-
Data Acquisition: Full scan mode to detect all ions and data-dependent MS/MS to obtain fragmentation spectra of the most abundant ions.
Data Presentation
Table 1: Hypothetical Quantitative Data for TMS Metabolism in MCF-7 Cells (24h Incubation)
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Peak Area (Arbitrary Units) |
| This compound | 12.5 | 287.1334 | 1.5 x 10⁷ |
| Mono-hydroxylated TMS | 10.8 | 303.1283 | 8.2 x 10⁵ |
| Mono-demethylated TMS | 11.2 | 273.1178 | 5.1 x 10⁵ |
| Mono-demethylated, mono-hydroxylated TMS | 9.7 | 289.1127 | 2.3 x 10⁵ |
Visualizations
Caption: Experimental workflow for the analysis of TMS metabolites.
Caption: Potential metabolic activation pathway of TMS.
Technical Support Center: 2,3',4,5'-Tetramethoxystilbene Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 2,3',4,5'-Tetramethoxystilbene (TMS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMS) and what are its primary biological activities?
This compound is a methylated analog of resveratrol. It is recognized as a potent and selective inhibitor of the enzyme Cytochrome P450 1B1 (CYP1B1), which is overexpressed in many types of cancer cells.[1][2] Its primary biological activities include anti-cancer effects through the induction of apoptosis (programmed cell death) and inhibition of angiogenesis (the formation of new blood vessels).
Q2: What are the known signaling pathways affected by TMS?
TMS has been shown to induce apoptosis through the intrinsic pathway by modulating the levels of key regulatory proteins. Specifically, it can lead to the cleavage of Bax, a pro-apoptotic protein, and its translocation from the cytosol to the mitochondria. Additionally, TMS treatment has been observed to increase the expression of other pro-apoptotic proteins such as Noxa and Bim.[1]
Q3: What are the IC50 values for TMS against CYP1 enzymes?
TMS is a highly selective inhibitor of CYP1B1. The reported IC50 values are:
Q4: How should I store this compound?
For long-term storage, it is recommended to store this compound as a solid, sealed in a dry environment in a freezer at -20°C.
Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent experimental results.
Issue 1: Low or No Compound Activity in Cell-Based Assays
Possible Causes:
-
Poor Solubility: TMS is a hydrophobic molecule with low water solubility. If not properly dissolved, its effective concentration in the cell culture medium will be lower than expected.
-
Compound Degradation: Stilbene compounds can be sensitive to light and may degrade over time in solution, especially in cell culture media exposed to ambient light. The Z-isomer of a related tetramethoxystilbene can be formed from the E-isomer upon UV irradiation.[3]
-
Incorrect Cell Seeding Density: The density of cells at the time of treatment can significantly impact the observed effects of a compound.
-
Cell Line Variability: Different cell lines may have varying levels of the target enzyme (CYP1B1) or different sensitivities to the apoptotic pathways induced by TMS.
Solutions:
-
Solubility:
-
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
When diluting the stock solution into aqueous media, ensure rapid mixing to prevent precipitation. The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
Stability:
-
Protect stock solutions and treated cell cultures from direct light by using amber vials and covering plates with foil.
-
Prepare fresh dilutions of the compound from the stock solution for each experiment.
-
-
Cell Density:
-
Optimize cell seeding density for your specific cell line and assay duration to ensure cells are in the logarithmic growth phase during treatment.
-
-
Cell Line Selection:
-
Verify the expression of CYP1B1 in your chosen cell line if it is the intended target.
-
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
Possible Causes:
-
Interference with Assay Chemistry: Some compounds can directly interact with the MTT reagent, leading to false-positive or false-negative results.
-
Changes in Cellular Metabolism: TMS may alter the metabolic activity of the cells, which can affect the reduction of MTT to formazan, independent of cell viability.
-
Precipitation of the Compound: At higher concentrations, TMS may precipitate in the culture medium, leading to inaccurate results.
Solutions:
-
Assay Validation:
-
Run a control experiment to test if TMS, at the concentrations used, interferes with the MTT assay in a cell-free system.
-
Consider using an alternative cell viability assay that relies on a different principle, such as trypan blue exclusion (for cell membrane integrity) or a luminescent assay that measures ATP levels.
-
-
Visual Inspection:
-
Before adding the viability reagent, carefully inspect the wells under a microscope for any signs of compound precipitation.
-
Issue 3: Difficulties in the Synthesis of Tetramethoxystilbene (Wittig Reaction)
Possible Causes:
-
Ylide Instability: The phosphorus ylide used in the Wittig reaction can be unstable, especially if it is not stabilized by an electron-withdrawing group.
-
Steric Hindrance: A sterically hindered aldehyde or ketone can react slowly or not at all.
-
Base Selection: The choice of base is critical for the deprotonation of the phosphonium salt to form the ylide.
Solutions:
-
Ylide Generation:
-
For unstable ylides, it may be beneficial to generate the ylide in the presence of the aldehyde or ketone to allow for immediate reaction.
-
-
Reaction Conditions:
-
Ensure anhydrous conditions, as water can quench the ylide.
-
The reaction temperature and time may need to be optimized.
-
-
Reagent Purity:
-
Use pure reagents, as impurities can interfere with the reaction.
-
Data Summary
The following tables summarize quantitative data from experiments involving this compound.
Table 1: Inhibitory Activity of this compound against Cytochrome P450 Enzymes
| Enzyme | IC50 | Ki | Selectivity vs. CYP1B1 |
| CYP1B1 | 6 nM | 3 nM | 1x |
| CYP1A1 | 300 nM | - | 50x |
| CYP1A2 | 3.1 µM | - | 517x |
Data from MedChemExpress, citing Kim et al. (2002).[1]
Table 2: Effect of this compound on MCF-7 Cell Viability in the Presence of Benzo[a]pyrene (BP)
| Treatment | 24 hours (% Viability) | 72 hours (% Viability) |
| 1 µM BP | >90% | 60-70% |
| 1 µM BP + 1 µM TMS | >90% | 60-70% |
| 1 µM BP + 4 µM TMS | >90% | 60-70% |
Cell viability was determined using the Cell Titer Glo Luminescent Cell Viability Assay. Data from Lindeman et al. (2011).[4]
Experimental Protocols
MCF-7 Cell Culture Protocol
-
Media Preparation: Prepare DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspension and Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells for seeding into new flasks.
Ethoxyresorufin-O-deethylase (EROD) Assay Protocol
This assay measures the activity of CYP1A1 and CYP1B1 enzymes.
-
Cell Seeding: Seed MCF-7 cells in a 12-well plate at a density of 75,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound and/or an inducing agent like Benzo[a]pyrene. Include a solvent control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 12, 16, 24, 36, 48, 60, 72, or 96 hours).
-
EROD Reaction:
-
Remove the culture medium and wash the cells twice with PBS.
-
Add the EROD solution (5 µM ethoxyresorufin and 1.5 mM salicylamide in PBS) to each well.
-
Incubate at 37°C for 20 minutes.
-
-
Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a fluorescence plate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
Visualizations
Caption: A general experimental workflow for testing the effects of this compound on cultured cells.
Caption: A logical troubleshooting guide for addressing inconsistent results in experiments with this compound.
Caption: A simplified diagram of the signaling pathway affected by this compound, leading to apoptosis.
References
minimizing off-target effects of 2,3',4,5'-Tetramethoxystilbene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3',4,5'-Tetramethoxystilbene (TMS).
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of TMS?
A1: The primary molecular target of this compound (TMS) is Cytochrome P450 1B1 (CYP1B1), for which it is a potent and selective competitive inhibitor.[1][2]
Q2: Does TMS have known off-target effects?
A2: Yes, while TMS is highly selective for CYP1B1, it does exhibit some inhibitory effects on other cytochrome P450 enzymes, namely CYP1A1 and CYP1A2, although to a significantly lesser extent.[1][2]
Q3: What are the potential applications of TMS in research?
A3: TMS is utilized in research as a tool to investigate the role of CYP1B1 in various physiological and pathological processes. Its anti-cancer properties, through the induction of apoptosis and inhibition of pro-carcinogen activation, make it a subject of study in oncology.[3][4] Additionally, its ability to mitigate hypertension by reducing reactive oxygen species (ROS) production and inhibiting ERK1/2 and p38 MAPK activity is being explored in cardiovascular research.[5][6]
Q4: Is TMS cytotoxic?
A4: TMS can induce apoptotic cell death in human cancer cells.[4] Its metabolic activation by CYP1B1 may contribute to its cellular toxicity.[4] Therefore, it is crucial to determine the optimal concentration and duration of exposure for your specific cell type to distinguish between desired and unwanted cytotoxic effects.
Troubleshooting Guide
Issue 1: Unexpected or Lack of Efficacy in In Vivo Models
Possible Cause: Low bioavailability of TMS.[7]
Suggested Solution:
-
Formulation Strategy: Consider using a delivery system to enhance the bioavailability of TMS. Liposomal formulations have been shown to improve its stability and efficacy.[7]
-
Route of Administration: The route of administration can significantly impact bioavailability. While intraperitoneal injections have been used,[5] other routes may need to be explored and optimized for your specific model.
-
Dose Escalation Study: Perform a dose-escalation study to determine the optimal dose that achieves the desired therapeutic effect without significant toxicity.
Issue 2: Unintended Cytotoxicity in Non-Cancerous Cell Lines
Possible Cause: TMS can induce apoptosis, which may be an unwanted off-target effect in studies not focused on cancer.[3][4]
Suggested Solutions:
-
Concentration Optimization: Perform a dose-response curve to identify a concentration that effectively inhibits CYP1B1 activity with minimal impact on cell viability.
-
Time-Course Experiment: Limit the duration of TMS exposure. A shorter incubation time may be sufficient to achieve CYP1B1 inhibition without triggering the apoptotic cascade.
-
Alternative Inhibitors: If cytotoxicity remains an issue, consider exploring other selective CYP1B1 inhibitors with different chemical scaffolds that may have a more favorable toxicity profile in your experimental system.
Issue 3: Altered Expression of CYP Enzymes
Possible Cause: TMS has been shown to suppress the expression of CYP1B1 and CYP1A1, particularly when induced by agents like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[4][8]
Suggested Solutions:
-
Control Experiments: Include appropriate controls to account for the effect of TMS on CYP gene expression. This includes a vehicle control and a positive control for CYP induction.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of CYP1B1 and other relevant CYP enzymes to understand the extent of expression modulation by TMS in your experimental setup.[9]
Data Presentation
Table 1: Inhibitory Potency of TMS against Cytochrome P450 Isoforms
| Cytochrome P450 Isoform | IC50 | Ki | Selectivity vs. CYP1B1 | Reference |
| CYP1B1 | 6 nM | 3 nM | - | [1][2] |
| CYP1A1 | 300 nM | N/A | 50-fold | [1][2] |
| CYP1A2 | 3.1 µM | N/A | ~517-fold | [1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
Protocol 1: Determination of CYP1B1 Enzymatic Activity using Ethoxyresorufin-O-deethylase (EROD) Assay
This protocol is adapted from methodologies described in the literature to measure the catalytic activity of CYP1A1 and CYP1B1.[9]
Materials:
-
MCF-7 cells (or other suitable cell line)
-
12-well plates
-
TMS
-
Benzo[a]pyrene (BP) or 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for induction (optional)
-
EROD solution (5 µM 7-ethoxyresorufin and 1.5 mM salicylamide in PBS)
-
Phosphate-buffered saline (PBS)
-
DMSO (vehicle control)
-
Fluorescence plate reader
Procedure:
-
Seed MCF-7 cells in 12-well plates at a density of 75,000 cells per well and allow them to attach overnight.
-
Treat the cells with the desired concentrations of TMS or vehicle (DMSO) for the specified duration. If investigating induced activity, co-treat with an inducer like 1 µM BP.
-
At the end of the incubation period, remove the media and wash the cells twice with PBS.
-
Add 500 µL of EROD solution to each well and incubate at 37°C for 20 minutes.
-
Stop the reaction by removing the EROD solution.
-
Measure the fluorescence of the product, resorufin, using a fluorescence plate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
-
Normalize the fluorescence readings to the protein concentration in each well to determine the specific EROD activity.
Visualizations
Caption: Workflow for EROD Assay to measure CYP1B1 activity.
Caption: Simplified signaling pathway of TMS in hypertension.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new selective and potent inhibitor of human cytochrome P450 1B1 and its application to antimutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Modulation of human cytochrome P450 1B1 expression by 2,4,3',5'-tetramethoxystilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3′,4,5′-Tetramethoxystilbene prevents deoxycorticosterone-salt-induced hypertension: contribution of cytochrome P-450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 8. Potent inhibition of human cytochrome P450 1B1 by tetramethoxystilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: HPLC Quantification of 2,3',4,5'-Tetramethoxystilbene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC quantification of 2,3',4,5'-Tetramethoxystilbene. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Peak Shape and Resolution Issues
Q1: Why am I seeing peak tailing for my this compound peak?
A1: Peak tailing is a common issue and can be caused by several factors:
-
Secondary Interactions: Methoxylated compounds like this compound can exhibit secondary interactions with free silanol groups on the surface of the silica-based C18 column. These interactions can be minimized by:
-
Operating at a lower pH: A mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or phosphoric acid) can suppress the ionization of silanol groups, reducing peak tailing.
-
Using an end-capped column: Modern, well-end-capped columns have fewer accessible silanol groups, leading to improved peak shape for basic and methoxylated compounds.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting. As a general rule, the injection volume should be 1-5% of the total column volume.[1]
-
Column Contamination or Voids: Contamination at the head of the column or the formation of a void can distort peak shape. This can be addressed by:
-
Using a guard column to protect the analytical column from strongly retained sample components.
-
Filtering all samples and mobile phases through a 0.22 µm or 0.45 µm filter to remove particulate matter.[2]
-
If a void is suspected, carefully reversing and flushing the column (if permitted by the manufacturer) may help.
-
Q2: My this compound peak is splitting or showing shoulders. What could be the cause?
A2: Peak splitting or shoulders can indicate a few problems:
-
Co-elution with an impurity or isomer: The peak may not be pure. Consider optimizing the mobile phase gradient or changing the stationary phase to improve resolution. The presence of the cis-isomer of this compound is a possibility, as stilbenes can undergo cis-trans isomerization, especially when exposed to light.
-
Sample solvent mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your standards and samples in the initial mobile phase.
-
Column inlet blockage: A partially blocked frit at the column inlet can cause the sample to be distributed unevenly, leading to a split peak.
Q3: I am observing poor resolution between my analyte and other peaks. How can I improve it?
A3: To improve resolution, you can:
-
Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the mobile phase pH: This can change the retention times of ionizable compounds in your sample matrix.
-
Use a column with a different stationary phase: If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase column for different selectivity.
-
Decrease the particle size of the stationary phase: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and better resolution, though they require higher operating pressures.
Retention Time and Baseline Issues
Q4: The retention time of my this compound peak is shifting between injections. What should I check?
A4: Retention time variability can be caused by:
-
Inconsistent mobile phase composition: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.
-
Fluctuations in column temperature: Use a column oven to maintain a stable temperature. Even small changes in ambient temperature can affect retention times.
-
Column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run.
-
Leaks in the HPLC system: Check for any leaks in the pump, injector, tubing, and fittings.
-
Changes in flow rate: A malfunctioning pump or a blockage in the system can lead to an inconsistent flow rate.
Q5: I am experiencing a noisy or drifting baseline. What are the common causes?
A5: A noisy or drifting baseline can originate from several sources:
-
Mobile phase issues:
-
Contamination: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
Incomplete mixing or degassing: Ensure thorough mixing and degassing of the mobile phase to prevent bubble formation in the detector.
-
-
Detector issues:
-
Lamp deterioration: A failing detector lamp can cause a noisy baseline.
-
Contaminated flow cell: The flow cell may need to be flushed or cleaned.
-
-
Column bleeding: At elevated temperatures or with aggressive mobile phases, the stationary phase can "bleed" from the column, causing a rising baseline, particularly in gradient analysis.
Sample and Standard Preparation
Q6: What is the best solvent to dissolve this compound for HPLC analysis?
-
Methanol
-
Acetonitrile
-
A mixture of acetonitrile and water that matches the initial mobile phase composition.
It is crucial to ensure complete dissolution. Sonication may aid in this process. Always filter your prepared samples and standards before injection.[1][2]
Q7: I am concerned about the stability of this compound in my samples and standards. What precautions should I take?
A7: Stilbene derivatives can be susceptible to degradation, particularly from light exposure.
-
Light sensitivity: Protect your standard solutions and samples from light by using amber vials or by wrapping the vials in aluminum foil. Photodegradation can lead to yellowing and the formation of degradation products.
-
Isomerization: Exposure to UV light can cause the trans-isomer to convert to the cis-isomer, which will have a different retention time and may interfere with quantification.
-
Long-term stability: For long-term storage, keep standard solutions in a refrigerator or freezer. It is advisable to perform stability studies to determine how long samples and standards can be stored under your specific conditions without significant degradation.
Experimental Protocol
This section provides a recommended starting methodology for the HPLC quantification of this compound. This protocol is based on methods used for similar tetramethoxystilbene isomers and may require optimization for your specific application.
| Parameter | Recommendation |
| HPLC System | Any standard HPLC or UHPLC system with a UV detector. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Approximately 320-330 nm (a UV scan of the analyte is recommended to determine the wavelength of maximum absorbance). |
| Standard Preparation | Prepare a stock solution of this compound in methanol or acetonitrile. Prepare working standards by serial dilution in the initial mobile phase. |
| Sample Preparation | Depending on the matrix, sample preparation may involve extraction (e.g., liquid-liquid or solid-phase extraction), followed by filtration through a 0.22 µm or 0.45 µm syringe filter.[2][3][4] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.
References
dealing with 2,3',4,5'-Tetramethoxystilbene precipitation in media
Welcome to the technical support center for 2,3',4,5'-Tetramethoxystilbene (TMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of TMS in experimental settings and to troubleshoot common issues, such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMS) and what is its primary mechanism of action?
A1: this compound is a synthetic analog of resveratrol. Its primary mechanism of action is the potent and selective inhibition of the cytochrome P450 enzyme CYP1B1. This inhibition can modulate various downstream signaling pathways, including those involved in cell proliferation and apoptosis.
Q2: Why does TMS precipitate when I add it to my cell culture medium?
A2: TMS is a hydrophobic compound, meaning it has low solubility in aqueous solutions like cell culture media. Precipitation occurs when the concentration of TMS exceeds its solubility limit in the final solution. This is often exacerbated by the introduction of a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous medium.
Q3: What is the recommended solvent for preparing a stock solution of TMS?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of TMS due to its ability to dissolve a wide range of nonpolar and polar compounds.[1] It is also miscible with water and cell culture media.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.
Troubleshooting Guide: Precipitation of this compound in Media
This guide provides a step-by-step approach to resolving issues with TMS precipitation during your experiments.
Initial Observation: Precipitate Forms in Media Upon Addition of TMS Stock
Potential Cause 1: High Final Concentration of TMS
-
Troubleshooting Step: Reduce the final working concentration of TMS. The solubility of TMS in aqueous media is limited, even with a small amount of DMSO.
-
Recommendation: Perform a dose-response experiment starting with a low concentration of TMS and gradually increasing it to determine the maximum soluble concentration under your specific experimental conditions.
Potential Cause 2: High Final Concentration of DMSO
-
Troubleshooting Step: While counterintuitive, a higher concentration of the DMSO stock can lead to precipitation upon dilution in the aqueous medium. A rapid change in solvent polarity causes the hydrophobic compound to fall out of solution.
-
Recommendation: Prepare a more concentrated stock solution of TMS in DMSO. This allows you to add a smaller volume of the stock solution to your media, thereby keeping the final DMSO concentration low.
Potential Cause 3: Improper Dilution Technique
-
Troubleshooting Step: Adding the TMS stock solution directly to the full volume of media can cause localized high concentrations, leading to precipitation.
-
Recommendation: Employ a stepwise dilution method. First, add the required volume of TMS stock solution to a small volume of serum-free media or PBS. Mix thoroughly, and then add this intermediate dilution to the final volume of your complete cell culture medium.
Experimental Workflow for Preparing TMS Working Solution
Caption: A recommended workflow for preparing a TMS working solution to minimize precipitation.
Quantitative Data Summary
| Solvent | Solubility of this compound |
| DMSO | 20 mg/mL |
| DMF | 30 mg/mL |
| Ethanol | 0.4 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data sourced from publicly available information.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of TMS in DMSO
-
Materials: this compound (MW: 300.35 g/mol ), sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 3.0 mg of TMS powder and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the TMS is completely dissolved.
-
Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 10 µM Working Solution of TMS in Cell Culture Medium
-
Materials: 10 mM TMS stock solution in DMSO, sterile serum-free cell culture medium (e.g., DMEM), sterile complete cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM TMS stock solution.
-
In a sterile tube, add 1 µL of the 10 mM TMS stock solution to 99 µL of serum-free medium to make a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of complete cell culture medium to achieve a final concentration of 10 µM TMS. The final DMSO concentration will be 0.1%.
-
Use this working solution immediately to treat your cells.
-
Signaling Pathway Diagrams
CYP1B1 Inhibition and Downstream Effects
The inhibition of CYP1B1 by TMS can lead to the modulation of several signaling pathways, including the Wnt/β-catenin pathway, which is often associated with cell proliferation.
References
Validation & Comparative
A Head-to-Head Battle: 2,3',4,5'-Tetramethoxystilbene Eclipses Resveratrol in CYP1B1 Inhibition
For researchers and drug development professionals, the search for potent and selective enzyme inhibitors is a perpetual quest. In the landscape of cytochrome P450 inhibitors, specifically targeting the cancer-associated enzyme CYP1B1, two stilbenoids have garnered significant attention: 2,3',4,5'-tetramethoxystilbene (TMS) and its well-known precursor, resveratrol. This guide provides an objective comparison of their efficacy in inhibiting CYP1B1, supported by experimental data, to inform research and development efforts in oncology and beyond.
Executive Summary
Experimental evidence demonstrates that this compound (TMS) is a significantly more potent and selective inhibitor of CYP1B1 than resveratrol. With an IC50 value in the low nanomolar range, TMS exhibits a competitive inhibition mechanism, highlighting its strong affinity for the enzyme's active site. In contrast, resveratrol's inhibitory effect is orders of magnitude weaker, with IC50 values in the micromolar range and a mixed-type inhibition pattern. This substantial difference in potency and mechanism positions TMS as a more promising candidate for therapeutic strategies targeting CYP1B1.
Quantitative Comparison of Inhibition Efficacy
The inhibitory activities of TMS and resveratrol against CYP1B1 have been quantified in multiple studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors.
| Compound | IC50 for CYP1B1 | Ki | Type of Inhibition | Selectivity |
| This compound (TMS) | 6 nM[1][2][3] | 3 nM[1] | Competitive[1] | High (50-fold over CYP1A1, 500-fold over CYP1A2)[3] |
| Resveratrol | 1.4 µM[4] - 11.2 µM[5] | 0.75 µM[4] | Mixed-type[4] | Less selective than TMS[5] |
The data clearly indicates that TMS is a substantially more potent inhibitor of CYP1B1 than resveratrol. Its IC50 value of 6 nM is approximately 233 to 1866 times lower than the reported IC50 values for resveratrol. Furthermore, the competitive nature of TMS inhibition suggests a direct and strong interaction with the active site of CYP1B1.
Experimental Protocols: Determining CYP1B1 Inhibition
The most common method to determine the inhibitory potential of compounds against CYP1B1 is the ethoxyresorufin-O-deethylase (EROD) assay. This fluorometric assay measures the enzymatic activity of CYP1B1.
Principle of the EROD Assay
The EROD assay utilizes the substrate 7-ethoxyresorufin, which is non-fluorescent. CYP1B1 catalyzes the O-deethylation of this substrate to produce resorufin, a highly fluorescent compound. The rate of resorufin production is directly proportional to the CYP1B1 enzyme activity. By measuring the fluorescence intensity over time in the presence of an inhibitor, the degree of inhibition can be calculated.
Generalized Experimental Workflow
Signaling Pathways and Therapeutic Implications
CYP1B1 plays a critical role in the metabolic activation of procarcinogens and the metabolism of estrogens. Its overexpression in various tumors is linked to carcinogenesis and chemoresistance. Inhibition of CYP1B1 is therefore a promising strategy for cancer prevention and treatment.
Role of CYP1B1 in Carcinogenesis
CYP1B1 metabolizes procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs), into their carcinogenic forms, which can then bind to DNA, form adducts, and initiate mutations leading to cancer. Furthermore, CYP1B1 is involved in the metabolism of estradiol to 4-hydroxyestradiol, a metabolite with genotoxic potential that has been implicated in the development of hormone-dependent cancers.
The expression of CYP1B1 has also been linked to the Wnt/β-catenin signaling pathway, a crucial pathway in embryonic development and cancer. Upregulation of CYP1B1 can promote cell proliferation and metastasis through the activation of this pathway.
The potent and selective inhibition of CYP1B1 by TMS suggests it could be a powerful tool to block these carcinogenic pathways. Its ability to competitively inhibit the enzyme indicates it can effectively compete with endogenous substrates and procarcinogens, thereby preventing their metabolic activation.
Conclusion
Based on the available experimental data, this compound is a markedly superior inhibitor of CYP1B1 compared to resveratrol. Its high potency, selectivity, and competitive mechanism of action make it a compelling lead compound for the development of novel anticancer agents. For researchers in drug discovery and development, focusing on TMS and its analogs may yield more promising therapeutic candidates for cancers where CYP1B1 is a key driver of the disease. While resveratrol has shown a wide range of biological activities, its efficacy as a direct CYP1B1 inhibitor is limited, especially when compared to its methylated derivative.
References
- 1. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
comparing 2,3',4,5'-Tetramethoxystilbene and piceatannol anticancer activity
A Comparison of the Anticancer Activities of 2,3',4,5'-Tetramethoxystilbene and Piceatannol
Introduction
Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention in cancer research due to their potential as therapeutic agents. Among them, this compound (TMS), a synthetic derivative of resveratrol, and Piceatannol, a naturally occurring analog of resveratrol, have demonstrated promising anticancer properties. This guide provides a detailed comparison of their anticancer activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of TMS and Piceatannol against various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| This compound | CYP1B1 (enzyme) | Not applicable | 0.006 | [1][2] |
| CYP1A1 (enzyme) | Not applicable | 0.3 | [1] | |
| CYP1A2 (enzyme) | Not applicable | 3.1 | [1] | |
| Piceatannol | HTB-26 | Breast Cancer | 10 - 50 | [3] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [3] | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [3] | |
| HL-60 | Leukemia | Not specified | [4] | |
| L1210 | Lymphoma | Not specified | [4] | |
| K562 | Leukemia | Not specified | [4] | |
| Melanoma cells | Melanoma | Not specified | [4] | |
| Colon cancer cells | Colon Cancer | Not specified | [4] | |
| Prostate cancer cells | Prostate Cancer | Not specified | [4] |
Note: The IC50 values for Piceatannol in several cell lines were mentioned as being studied, but specific values were not provided in the referenced literature.
Mechanisms of Anticancer Activity
Both TMS and Piceatannol exert their anticancer effects through the modulation of various signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
This compound (TMS)
TMS is a potent and selective inhibitor of the cytochrome P450 enzyme CYP1B1, which is overexpressed in many human cancers and is involved in the metabolic activation of procarcinogens. By inhibiting CYP1B1, TMS can prevent the formation of carcinogenic metabolites. Furthermore, TMS has been shown to induce apoptosis through the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins such as Bax, Bim, and Noxa, and the subsequent activation of caspases.
Piceatannol
Piceatannol has a broader range of known molecular targets. It has been shown to suppress the proliferation of a wide array of tumor cells by inducing cell cycle arrest and apoptosis. Its mechanisms of action include:
-
Inhibition of PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its inhibition by Piceatannol is a key aspect of its anticancer activity.
-
Suppression of NF-κB: NF-κB is a transcription factor that plays a significant role in inflammation and cancer. Piceatannol can inhibit its activation.
-
Inhibition of JAK-1/STAT Pathway: This pathway is involved in cell proliferation and differentiation, and its inhibition contributes to the anticancer effects of Piceatannol.
-
Modulation of Apoptotic Proteins: Piceatannol upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to programmed cell death.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by TMS and Piceatannol.
Experimental Protocols
Standard methodologies are employed to evaluate the anticancer activity of these compounds. Below are detailed protocols for key experiments.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., TMS or Piceatannol) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
Both this compound and Piceatannol demonstrate significant anticancer potential through distinct but sometimes overlapping mechanisms. TMS shows high selectivity as a CYP1B1 inhibitor, suggesting its utility in preventing the activation of certain procarcinogens. Piceatannol exhibits a broader spectrum of activity, targeting multiple key signaling pathways involved in cancer cell proliferation and survival. The choice between these compounds for further research and development may depend on the specific cancer type and the desired therapeutic strategy. The provided data and protocols offer a solid foundation for researchers to design and conduct further comparative studies.
References
Validation of 2,3',4,5'-Tetramethoxystilbene Activity in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo activity of 2,3',4,5'-Tetramethoxystilbene (TMS) with other stilbene-based compounds. Quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided to support further research and development.
Overview of this compound (TMS) Activity
This compound, a methoxylated derivative of resveratrol, has demonstrated significant therapeutic potential in preclinical animal models. Its primary activities have been observed in the fields of oncology and cardiovascular disease. As a potent and selective inhibitor of the enzyme CYP1B1, which is overexpressed in many human tumors, TMS has shown promise as an anti-cancer agent. Furthermore, it has exhibited blood pressure-lowering effects in models of hypertension.
Comparative Data on In Vivo Efficacy
This section presents a comparative summary of the in vivo efficacy of TMS and other relevant stilbene derivatives in various animal models.
Table 1: Anti-Cancer Activity in Breast Cancer Xenograft Models
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| This compound (TMS) | Nude mice | MCF-7 | Protocol details not fully available in public literature | Reported to reduce tumor volume by up to 53%. | [1] |
| Resveratrol | Nude mice | MDA-MB-231 | 5 or 25 mg/kg (in combination with quercetin and catechin), thrice weekly | Significant reduction in primary tumor growth. | [2] |
Note: A direct comparison with a single-agent resveratrol study in an MCF-7 model is pending further data availability.
Table 2: Antihypertensive Activity
| Compound | Animal Model | Treatment Protocol | Key Findings | Reference |
| This compound (TMS) | Uninephrectomized, DOCA-salt-induced hypertensive rats | 300 μg/kg, intraperitoneally, every 3rd day for 2 weeks | Normalized systolic blood pressure; Reduced cardiovascular and kidney hypertrophy; Improved endothelial function. | [3][4] |
Table 3: Neuroprotective Activity
| Compound | Animal Model | Treatment Protocol | Key Findings | Reference |
| Pterostilbene | APP/PS1 mice (Alzheimer's model) | 10 or 40 mg/kg/day, intragastric, for 10 weeks | Enhanced learning and memory; Reduced neuroinflammation and Aβ aggregation. | |
| Oxyresveratrol | Rats with transient middle cerebral artery occlusion (MCAO) | 10 or 20 mg/kg, intraperitoneally (immediately after occlusion and at reperfusion) | Significantly reduced brain infarct volume by ~54% and ~63% respectively; Improved neurological deficits. | |
| Resveratrol | Rats with transient middle cerebral artery occlusion (MCAO) | 20 mg/kg, intraperitoneally, daily for 21 days (pretreatment) | Prevented motor impairment; Reduced markers of oxidative stress; Significantly decreased infarct volume. | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in this guide.
Anti-Cancer Activity: MCF-7 Xenograft Model (General Protocol)
While the specific protocol for the 53% tumor volume reduction with TMS is not fully detailed in the available literature, a general and widely accepted protocol for establishing MCF-7 xenografts in nude mice is as follows:
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), typically 6-8 weeks old.
-
Estrogen Supplementation: MCF-7 tumors are estrogen-dependent. Therefore, slow-release estradiol pellets (e.g., 0.72 mg, 60-day release) are implanted subcutaneously in the dorsal neck region of the mice a few days prior to cell injection.
-
Cell Preparation and Injection: MCF-7 cells are grown in appropriate culture medium. On the day of injection, cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation. Typically, 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL are injected subcutaneously into the flank or mammary fat pad of the mice.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational compound (e.g., TMS or resveratrol) is administered according to the specified dosing regimen (route, dose, and frequency).
-
Tumor Measurement and Endpoint Analysis: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²)/2. At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker expression).
Antihypertensive Activity: DOCA-Salt Model with TMS
-
Animal Model: Male Sprague-Dawley rats, uninephrectomized (left kidney removed).
-
Induction of Hypertension: Deoxycorticosterone acetate (DOCA) is administered subcutaneously at a dose of 30 mg/kg weekly. The rats are provided with drinking water containing 1% NaCl and 0.2% KCl.
-
TMS Treatment: After 4 weeks of DOCA-salt treatment, a subset of animals is treated with TMS at a dose of 300 μg/kg via intraperitoneal injection every third day for the remaining 2 weeks of the study.
-
Blood Pressure Measurement: Systolic blood pressure is measured weekly using the tail-cuff method.
-
Endpoint Analysis: At the end of the 6-week study, various cardiovascular and renal parameters are assessed, including heart weight, kidney weight, vascular reactivity, and markers of renal function and oxidative stress.[3][4]
Neuroprotective Activity: MCAO Stroke Model with Oxyresveratrol
-
Animal Model: Male rats (e.g., Wistar or Sprague-Dawley).
-
Induction of Stroke: Transient focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using the intraluminal suture method. Anesthesia is induced, and the common, internal, and external carotid arteries are exposed. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Occlusion and Reperfusion: The suture remains in place for a defined period (e.g., 90 or 120 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the suture.
-
Oxyresveratrol Treatment: The treatment group receives an intraperitoneal injection of oxyresveratrol (10 or 20 mg/kg) immediately after the induction of MCAO and a second dose at the time of reperfusion.
-
Neurological Assessment: Neurological deficits are evaluated at specific time points after reperfusion using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-reperfusion), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental designs are provided below to facilitate understanding.
Caption: General experimental workflow for in vivo validation studies.
Caption: Simplified signaling pathway of CYP1B1-mediated carcinogenesis and its inhibition by TMS.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic vs. Natural Stilbene Derivatives in Oncology Research
Stilbenes, a class of polyphenolic compounds, have garnered significant attention in oncology for their potential as anticancer agents.[1] Found naturally in plants like grapes and berries, these compounds, most notably resveratrol, exhibit a range of biological activities that can interfere with tumor progression.[1] However, the clinical application of natural stilbenes is often hindered by limitations such as poor bioavailability and rapid metabolism.[1][2] This has spurred the development of synthetic stilbene derivatives, engineered to enhance stability, specificity, and efficacy.[3][4] This guide provides a detailed comparison of natural and synthetic stilbenes, supported by experimental insights and pathway analyses for researchers in drug discovery.
Quantitative and Qualitative Comparison
The performance of natural versus synthetic stilbene derivatives can be evaluated across several key parameters. While natural stilbenes like resveratrol are widely studied and generally safe, synthetic analogs are often designed to overcome their inherent pharmacokinetic limitations.[3][5]
| Feature | Natural Stilbene Derivatives (e.g., Resveratrol, Pterostilbene) | Synthetic Stilbene Derivatives (e.g., Methoxylated Analogs, Combretastatin A-4) |
| Anticancer Efficacy | Moderate; demonstrate anti-proliferative, pro-apoptotic, and anti-inflammatory properties in preclinical models.[1][6] | Often higher; structural modifications can lead to significantly enhanced cytotoxicity against various cancer cell lines.[4][7] |
| Bioavailability | Generally low due to rapid metabolism (sulfation and glucuronidation) and poor water solubility.[1][8] Pterostilbene has higher bioavailability than resveratrol.[6] | Can be significantly improved through chemical modifications like methylation, which enhances metabolic stability and absorption.[9][10] |
| Stability | The trans-isomer is generally stable, but can be unstable under certain conditions. The cis-isomer is inherently more unstable.[7] | Stability is variable. Some derivatives, like Combretastatin A-4 (a cis-stilbene), are unstable, limiting clinical use, while others are designed for improved stability.[11] |
| Toxicity | Generally low toxicity profile, making them suitable for chemoprevention strategies.[5][6] | Can be significantly higher. While some derivatives are designed for selective toxicity to cancer cells, others can have notable side effects.[11] |
| Target Specificity | Pleiotropic, meaning they act on a wide range of molecular targets and signaling pathways simultaneously.[1][12] | Can be engineered for higher specificity towards particular cancer-related targets, such as tubulin or specific kinases.[7][13] |
| Clinical Status | Several clinical trials are underway, primarily for resveratrol, to evaluate safety and efficacy, with some showing acceptable toxicity.[1][11] | Numerous derivatives are in preclinical development. Some, like tamoxifen (a synthetic stilbene derivative), are FDA-approved drugs.[4][11] |
Mechanisms of Action: A Deeper Dive
Both natural and synthetic stilbenes exert their anticancer effects by modulating a multitude of cellular signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
Natural Stilbenes: The Multi-Target Approach
Natural stilbenes, particularly resveratrol, are known for their ability to interact with numerous targets.[1] This multi-targeted action is a key aspect of their potential in cancer chemoprevention.[6]
-
Induction of Apoptosis: Resveratrol can trigger programmed cell death by upregulating pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5] It also modulates tumor suppressor genes like p53.[5][12]
-
Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from proliferating.
-
Anti-inflammatory Effects: A well-documented mechanism is the inhibition of inflammatory pathways like NF-κB and the suppression of enzymes like COX-2, which are often overexpressed in tumors.[6]
-
Inhibition of Angiogenesis: Stilbenes can starve tumors of their blood supply by downregulating key signaling molecules like Vascular Endothelial Growth Factor (VEGF).[1]
-
Modulation of Signaling Pathways: They influence a wide array of pathways including Wnt/β-catenin, Notch, and Hedgehog, which are critical for cancer stem cell survival.[1] Pterostilbene has been shown to inhibit the JAK2/STAT3 pathway.[6]
Synthetic Stilbenes: Enhancing Potency and Specificity
Synthetic derivatives are often designed to optimize one or more of the activities observed in their natural counterparts or to introduce novel mechanisms of action.
-
Enhanced Tubulin Inhibition: Certain synthetic cis-stilbene compounds, like combretastatin A-4 and its analogs, are potent inhibitors of tubulin polymerization.[7][11] This disrupts microtubule formation, leading to cell cycle arrest and apoptosis, a mechanism similar to established chemotherapy agents.[7]
-
Improved Kinase Inhibition: Modifications to the stilbene scaffold can produce derivatives with potent inhibitory activity against specific kinases involved in cancer progression, such as PI3K/Akt.[8]
-
Increased Bioavailability and Stability: The addition of functional groups, such as methoxy groups, can protect the molecule from rapid metabolism, leading to higher and more sustained concentrations in the body, thereby enhancing its anticancer effects.[10][13] For example, the resveratrol derivative 3,5,4′-trimethoxystilbene shows potent activity in colon cancer models.[8]
-
Epigenetic Regulation: Both natural and synthetic stilbenes can act as epigenetic modifiers, altering DNA methylation and histone modifications to regulate gene expression in cancer cells.[11][14]
Experimental Protocols
A fundamental step in evaluating the anticancer potential of stilbene derivatives is to determine their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a stilbene derivative on a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Stilbene derivative (natural or synthetic) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the stilbene derivative in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the Mechanisms
Diagrams of key signaling pathways and experimental workflows provide a clear visual summary of the complex processes involved in stilbene research.
Caption: A typical workflow for screening stilbene derivatives.
Caption: Major signaling pathways modulated by stilbenes.
References
- 1. bioengineer.org [bioengineer.org]
- 2. scienmag.com [scienmag.com]
- 3. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of Natural Stilbenes in the Prevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of synthetic stilbene derivatives and their biological activity [wisdomlib.org]
- 8. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Frontiers | Anticancer Molecular Mechanisms of Resveratrol [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Stilbenes: a promising small molecule modulator for epigenetic regulation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Unveiling the Potent and Selective Inhibition of CYP1A1 and CYP1B1 by 2,3',4,5'-Tetramethoxystilbene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the inhibitory effects of 2,3',4,5'-Tetramethoxystilbene (TMS) on two closely related cytochrome P450 enzymes, CYP1A1 and CYP1B1. Understanding the differential inhibition of these enzymes is critical for drug development, toxicology, and cancer research, as both play significant roles in the metabolism of xenobiotics and endogenous compounds. The supporting experimental data and detailed protocols provided herein offer a valuable resource for researchers in the field.
Quantitative Analysis of Inhibition
The inhibitory potency of this compound against human CYP1A1 and CYP1B1 has been determined through in vitro enzymatic assays. The data clearly demonstrates that TMS is a highly potent and selective inhibitor of CYP1B1.
| Enzyme | Inhibitor | IC50 (nM) | Ki (nM) | Selectivity (CYP1A1 IC50 / CYP1B1 IC50) |
| Human CYP1A1 | This compound | 300 | Not Reported | ~50-fold |
| Human CYP1B1 | This compound | 6 | 3 |
Table 1: Summary of inhibitory activity of this compound against CYP1A1 and CYP1B1. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The Ki value is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. Data compiled from multiple sources.[1][2]
Experimental Protocols
The determination of the inhibitory activity of this compound on CYP1A1 and CYP1B1 is typically performed using a well-established fluorometric assay, the 7-ethoxyresorufin-O-deethylation (EROD) assay. This assay measures the rate of conversion of the non-fluorescent substrate, 7-ethoxyresorufin, into the highly fluorescent product, resorufin, by the enzymatic activity of CYP1A1 and CYP1B1.
Materials
-
Recombinant human CYP1A1 or CYP1B1 enzymes (co-expressed with NADPH-cytochrome P450 reductase in a microsomal preparation)
-
This compound (TMS)
-
7-Ethoxyresorufin (EROD substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of 7-ethoxyresorufin in DMSO.
-
Prepare a working solution of NADPH in potassium phosphate buffer.
-
Prepare serial dilutions of TMS in potassium phosphate buffer to achieve a range of final assay concentrations.
-
-
Incubation Mixture Setup:
-
In each well of the 96-well plate, add the following components in order:
-
Potassium phosphate buffer (to make up the final volume).
-
Recombinant human CYP1A1 or CYP1B1 enzyme preparation.
-
A specific concentration of this compound or vehicle control (DMSO).
-
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 7-ethoxyresorufin to each well to initiate the enzymatic reaction.
-
Immediately after, add NADPH to start the catalytic cycle.
-
-
Measurement of Fluorescence:
-
Place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for resorufin (typically around 530 nm excitation and 590 nm emission).
-
Monitor the increase in fluorescence over time (kinetic measurement) or measure the endpoint fluorescence after a fixed incubation period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
The rate of resorufin formation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of TMS compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the TMS concentration and fit the data to a dose-response curve to determine the IC50 value.
-
For the determination of the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate (7-ethoxyresorufin) and the inhibitor (TMS). The data is then fitted to different models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) using appropriate software.
-
Visualizing the Experimental and Biological Context
To better illustrate the experimental process and the biological pathways involved, the following diagrams have been generated.
Conclusion
References
2,3',4,5'-Tetramethoxystilbene: A Potent and Selective Inhibitor of Cytochrome P450 1B1
For researchers, scientists, and drug development professionals, the quest for selective enzyme inhibitors is paramount in developing targeted therapies with minimal off-target effects. This guide provides a comprehensive evaluation of 2,3',4,5'-Tetramethoxystilbene (TMS) as a selective inhibitor of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cancer progression and drug resistance.
This comparison guide synthesizes experimental data to objectively assess the selectivity of TMS for CYP1B1 over other closely related cytochrome P450 isoforms, namely CYP1A1 and CYP1A2. Detailed experimental methodologies are provided to allow for the replication and verification of the presented findings.
Quantitative Comparison of Inhibitory Activity
The selectivity of an inhibitor is quantitatively expressed by comparing its half-maximal inhibitory concentration (IC50) against different enzymes. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of this compound against human CYP1B1, CYP1A1, and CYP1A2.
| Enzyme | IC50 (nM) |
| CYP1B1 | 6 |
| CYP1A1 | 300 |
| CYP1A2 | 3100 |
Data sourced from in vitro studies using recombinant human cytochrome P450 enzymes.
As the data clearly indicates, this compound is a highly potent inhibitor of CYP1B1, with an IC50 value in the low nanomolar range. Its inhibitory activity against CYP1A1 is 50-fold lower, and it is over 500-fold less potent against CYP1A2, demonstrating its remarkable selectivity for CYP1B1.
Experimental Protocols
The determination of the IC50 values was performed using a well-established in vitro method, the 7-ethoxyresorufin O-deethylation (EROD) assay. This fluorometric assay measures the catalytic activity of CYP1A and CYP1B1 enzymes.
7-Ethoxyresorufin O-deethylation (EROD) Assay for IC50 Determination
1. Materials:
- Recombinant human CYP1B1, CYP1A1, and CYP1A2 enzymes
- 7-Ethoxyresorufin (EROD substrate)
- Resorufin (fluorescent product standard)
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- This compound (TMS)
- Potassium phosphate buffer (pH 7.4)
- 96-well microplates (black, clear bottom)
- Fluorescence microplate reader
2. Procedure:
- Preparation of Reagents:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Prepare a series of dilutions of the TMS stock solution to achieve a range of final concentrations for the assay.
- Prepare a working solution of 7-ethoxyresorufin in buffer.
- Prepare the NADPH regenerating system according to the manufacturer's instructions.
- Assay Protocol:
- In each well of the 96-well plate, add the potassium phosphate buffer.
- Add the recombinant CYP enzyme (CYP1B1, CYP1A1, or CYP1A2) to the respective wells.
- Add the various concentrations of TMS or vehicle control (DMSO) to the wells.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the enzymatic reaction by adding the 7-ethoxyresorufin substrate and the NADPH regenerating system to all wells.
- Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
- Measurement:
- Stop the reaction by adding a suitable quenching solvent (e.g., acetonitrile).
- Measure the fluorescence of the produced resorufin using a microplate reader with excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively.
- Data Analysis:
- Generate a standard curve using known concentrations of resorufin to quantify the amount of product formed.
- Calculate the percentage of inhibition for each concentration of TMS compared to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the TMS concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Workflows
To further understand the context of CYP1B1 inhibition and the experimental process, the following diagrams have been generated using Graphviz.
In Vitro vs. In Vivo Correlation: Unveiling the Activity of 2,3',4,5'-Tetramethoxystilbene
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of 2,3',4,5'-Tetramethoxystilbene (TMS), a promising stilbene derivative with noted anti-cancer properties. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant biological pathways, this document aims to facilitate a deeper understanding of TMS's therapeutic potential and guide future research.
Data Presentation: A Comparative Analysis of TMS Activity
The following tables summarize the quantitative data gathered from various studies, offering a side-by-side comparison of the in vitro potency and in vivo efficacy and pharmacokinetic profile of this compound.
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| CYP1B1 Inhibition (IC50) | Recombinant Human Enzyme | 6 nM | [1] |
| CYP1A1 Inhibition (IC50) | Recombinant Human Enzyme | 300 nM | [1] |
| CYP1A2 Inhibition (IC50) | Recombinant Human Enzyme | 3.1 µM | [1] |
| Cytotoxicity (IC50) | Parental MCF-7 (Hormone-Dependent) | ~1 µM | |
| Cytotoxicity (IC50) | Tamoxifen-Resistant MCF-7 | 0.1 - 0.3 µM | |
| Cytotoxicity (IC50) | Fulvestrant-Resistant MCF-7 | 0.1 - 0.3 µM | |
| Cytotoxicity (IC50) | Long-term Estradiol-Deprived MCF-7 | 0.1 - 0.3 µM |
In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage & Administration | Treatment Duration | Outcome | Reference |
| Nude Mice | Tamoxifen-Resistant MCF-7 Xenograft | 30 mg subcutaneous implant | 8 weeks | 53% reduction in tumor volume |
In Vivo Pharmacokinetics of this compound in Rats
| Route of Administration | Parameter | Value | Reference |
| Intravenous | Terminal Elimination Half-life (t½) | 481 ± 137 min | [2] |
| Clearance (Cl) | 29.1 ± 3.7 mL/min/kg | [2] | |
| Oral | Absolute Bioavailability (F) | 4.5 ± 3.2% | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate MCF-7 cells (parental or resistant strains) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.01 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
CYP1B1 Inhibition Assay (EROD Assay)
-
Enzyme Preparation: Use human recombinant CYP1B1 enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the CYP1B1 enzyme, a fluorescent substrate (e.g., 7-ethoxyresorufin), and varying concentrations of this compound.
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Fluorescence Measurement: Measure the production of the fluorescent product (resorufin) using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo MCF-7 Xenograft Model
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 MCF-7 cells (suspended in Matrigel) into the flank of each mouse. To promote tumor growth for this estrogen-receptor-positive cell line, a slow-release estrogen pellet is often implanted subcutaneously.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Drug Administration: For the study cited, a 30 mg subcutaneous implant of this compound was used for continuous drug delivery over 8 weeks.
-
Efficacy Evaluation: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition compared to the control group.
Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats.
-
Drug Administration:
-
Intravenous (IV): Administer a single bolus dose of this compound via the tail vein.
-
Oral (PO): Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as half-life (t½), clearance (Cl), and oral bioavailability (F).
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's activity and the experimental processes.
References
Unveiling the Apoptotic Potential of 2,3',4,5'-Tetramethoxystilbene in Tumor Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the apoptotic effects of 2,3',4,5'-Tetramethoxystilbene (TMS), a promising resveratrol derivative, in tumor cells. By objectively comparing its performance and presenting supporting experimental data, this document serves as a valuable resource for advancing cancer research and drug discovery.
Performance and Efficacy: A Quantitative Overview
While extensive quantitative data for this compound across a wide range of cancer cell lines remains to be fully elucidated in publicly available literature, preliminary studies and data from closely related methoxylated stilbenes highlight its significant cytotoxic and pro-apoptotic potential.
As an illustrative example, the cytotoxic activity of a structurally similar isomer, 3,4,4',5-tetramethoxystilbene (DMU-212), has been documented in ovarian cancer cell lines, demonstrating potent growth-inhibitory effects.[1]
| Compound | Cell Line | Tumor Type | IC50 (µM) | Reference |
| 3,4,4',5-Tetramethoxystilbene (DMU-212) | A-2780 | Ovarian Cancer | 0.71 | [1] |
| 3,4,4',5-Tetramethoxystilbene (DMU-212) | SKOV-3 | Ovarian Cancer | 11.51 | [1] |
Note: The data presented above is for a structural isomer of this compound and should be considered for comparative and illustrative purposes only.
Further research is imperative to establish a comprehensive profile of the IC50 values of this compound in a diverse panel of cancer cell lines to fully understand its therapeutic potential.
Mechanism of Action: Elucidating the Apoptotic Signaling Pathway
This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway of programmed cell death.[2] This process is initiated by intracellular signals that converge on the mitochondria, leading to a cascade of events culminating in cell demise.
Key molecular events in TMS-induced apoptosis include:
-
Upregulation of Pro-Apoptotic Proteins: Treatment with TMS leads to an increase in the expression of pro-apoptotic Bcl-2 family proteins, specifically Noxa and Bim.[2] These proteins are crucial for promoting apoptosis by neutralizing anti-apoptotic Bcl-2 members.
-
Bax Activation and Translocation: TMS triggers the cleavage of the pro-apoptotic protein Bax and its translocation from the cytosol to the mitochondria.[2] At the mitochondrial outer membrane, activated Bax forms pores, leading to the release of pro-apoptotic factors.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of Bax pores results in the release of cytochrome c and other intermembrane space proteins into the cytoplasm.
-
Caspase Activation: Released cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[3][4]
-
Execution of Apoptosis: Activated executioner caspases lead to DNA fragmentation, nuclear condensation, and the formation of apoptotic bodies.[2]
Studies on the related compound, trans-3,5,4'-trimethoxystilbene, suggest that the generation of reactive oxygen species (ROS) and the activation of the p53-PUMA-Bax axis may also play a role in initiating the apoptotic cascade.[3][5]
Caption: Proposed Apoptotic Signaling Pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General Experimental Workflow for Assessing Apoptosis.
Conclusion and Future Directions
This compound demonstrates significant promise as a pro-apoptotic agent in tumor cells, acting through the intrinsic mitochondrial pathway. Its ability to upregulate pro-apoptotic proteins and activate the Bax-caspase cascade underscores its potential as a lead compound for novel anticancer therapies.
However, to fully realize its therapeutic potential, further rigorous investigation is required. Specifically, comprehensive studies are needed to:
-
Establish a broad-spectrum cytotoxicity profile by determining the IC50 values of this compound in a diverse range of human cancer cell lines.
-
Quantify the dose-dependent apoptotic response in various tumor cell types using methods such as flow cytometry.
-
Conduct direct comparative studies against resveratrol and other clinically relevant chemotherapeutic agents to benchmark its efficacy.
-
Elucidate the upstream signaling events that initiate the apoptotic cascade following TMS treatment.
Addressing these research gaps will provide a more complete understanding of the anticancer activity of this compound and pave the way for its potential translation into clinical applications.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol Derivative, Trans-3, 5, 4′-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Assessing the Therapeutic Index of 2,3',4,5'-Tetramethoxystilbene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3',4,5'-Tetramethoxystilbene (TMS), a methylated analog of resveratrol, has emerged as a compound of interest in oncological research due to its potent and selective inhibition of the cytochrome P450 enzyme CYP1B1, a key player in the metabolic activation of pro-carcinogens. Furthermore, TMS has demonstrated anti-angiogenic properties by targeting the VEGFR2 signaling pathway. This guide provides a comprehensive overview of the available preclinical data on TMS, offering a comparative perspective with its parent compound, resveratrol, and its primary metabolite.
Crucially, a definitive therapeutic index (TI) for this compound cannot be calculated from the currently available public data. The therapeutic index, a critical measure of a drug's safety, is determined by the ratio of its toxic dose to its effective therapeutic dose (TD50/ED50 or LD50/ED50). While preclinical studies have highlighted the bioactivity of TMS, they have yet to establish a clear dose-response relationship for both its anti-tumor efficacy and its systemic toxicity in vivo. This guide will present the existing efficacy data and highlight the current data gaps that preclude the calculation of a therapeutic index.
Comparative Efficacy of TMS and Related Compounds
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of TMS and its metabolite. A direct head-to-head in vivo comparison with resveratrol under the same experimental conditions is not yet available in the public domain.
Table 1: In Vitro Efficacy of this compound (TMS)
| Assay | Cell Line | Target/Effect | IC50 / Effective Concentration | Reference |
| CYP1B1 Inhibition | Recombinant Human Enzyme | Enzyme Inhibition | 6 nM | |
| CYP1A1 Inhibition | Recombinant Human Enzyme | Enzyme Inhibition | 300 nM | |
| CYP1A2 Inhibition | Recombinant Human Enzyme | Enzyme Inhibition | 3.1 µM | |
| Anti-proliferative | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-stimulated proliferation | ~20 µM | |
| Anti-proliferative | A-2780 (Ovarian Cancer) | Cytotoxicity | Higher than its metabolite, DMU-214 | |
| Anti-proliferative | SKOV-3 (Ovarian Cancer) | Cytotoxicity | Higher than its metabolite, DMU-214 |
Table 2: In Vivo Efficacy of TMS and its Metabolite (DMU-214)
| Compound | Animal Model | Cancer Type | Dose | Effect | Reference |
| TMS (as DMU-212) | Mouse Matrigel Plug Assay | Angiogenesis Model | Not Specified | Inhibition of new vasculature | |
| TMS (as DMU-212) | Chick Chorioallantoic Membrane (CAM) Assay | Angiogenesis Model | Not Specified | Inhibition of new microvessels | |
| DMU-214 (TMS Metabolite) | SCID Mice Xenograft | Ovarian Cancer (A-2780 cells) | Not Specified | Stronger tumor inhibitory activity than parent compound (DMU-212) with no observed adverse effects. |
Table 3: Comparison with Resveratrol
| Feature | This compound (TMS) | Resveratrol |
| Bioavailability | Expected to be higher due to methylation, which reduces rapid metabolism. | Low due to rapid metabolism. |
| CYP1B1 Inhibition | Potent and selective inhibitor. | Less potent inhibitor. |
| In Vivo Efficacy Data | Limited quantitative data on anti-tumor efficacy. | Numerous studies, though efficacy can be limited by bioavailability. |
| In Vivo Toxicity Data | No quantitative data (LD50 or TD50) available. | Generally considered safe, but high doses can have adverse effects. |
| Therapeutic Index | Undetermined. | Undetermined, but generally considered to have a wide therapeutic window at typical dietary supplement doses. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
In Vitro CYP1B1 Inhibition Assay
-
Objective: To determine the inhibitory potency of TMS on CYP1B1 activity.
-
Methodology: Recombinant human CYP1B1 enzyme co-expressed with NADPH-P450 reductase in E. coli membranes is used. The assay measures the O-deethylation of a fluorescent substrate, such as 7-ethoxyresorufin, in the presence of varying concentrations of TMS. The fluorescence of the product, resorufin, is measured to determine the rate of enzyme activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a suitable pharmacological model.
In Vivo Angiogenesis Assays
-
Mouse Matrigel Plug Assay:
-
Objective: To assess the effect of TMS on the formation of new blood vessels in vivo.
-
Protocol: Liquid Matrigel, a basement membrane matrix, mixed with pro-angiogenic factors (e.g., VEGF) and the test compound (TMS), is injected subcutaneously into mice. After a defined period, the Matrigel plugs are excised, and the extent of new blood vessel formation is quantified by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers like CD31.
-
-
Chick Chorioallantoic Membrane (CAM) Assay:
-
Objective: To evaluate the anti-angiogenic potential of TMS in a living embryo model.
-
Protocol: Fertilized chicken eggs are incubated to allow the development of the CAM. A filter paper disc saturated with TMS is placed on the CAM. After a further incubation period, the CAM is examined under a microscope to assess the formation of new blood vessels around the disc.
-
In Vivo Ovarian Cancer Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of a TMS metabolite (DMU-214).
-
Protocol: Human ovarian cancer cells (A-2780) are injected subcutaneously into immunodeficient mice (e.g., SCID mice). Once tumors are established, the mice are treated with the test compound. Tumor volume is measured regularly to assess the rate of tumor growth inhibition compared to a control group. The general health and body weight of the mice are also monitored for signs of toxicity.
Signaling Pathways and Mechanisms of Action
CYP1B1 and Wnt/β-Catenin Signaling Pathway
TMS is a potent inhibitor of CYP1B1. In some cancers, CYP1B1 is overexpressed and can contribute to oncogenesis by activating the Wnt/β-catenin signaling pathway. By inhibiting CYP1B1, TMS may disrupt this pro-tumorigenic signaling cascade.
Caption: TMS inhibits CYP1B1, potentially disrupting Wnt/β-catenin signaling.
VEGFR2 Signaling Pathway in Angiogenesis
TMS has been shown to inhibit angiogenesis, at least in part, by suppressing the VEGF-induced phosphorylation of VEGFR2 and its downstream signaling components. This action can starve tumors of the blood supply necessary for their growth and metastasis.
Caption: TMS inhibits angiogenesis by blocking the VEGFR2 signaling pathway.
Conclusion and Future Directions
This compound shows promise as a potential anti-cancer agent due to its targeted inhibition of CYP1B1 and the VEGFR2 signaling pathway. However, the current body of research is insufficient to determine its therapeutic index. To advance the clinical development of TMS, future research should prioritize:
-
Quantitative In Vivo Toxicity Studies: Dose-escalation studies in relevant animal models are needed to determine the maximum tolerated dose (MTD), and to identify any potential organ toxicities, ultimately establishing a TD50 or LD50.
-
Quantitative In Vivo Efficacy Studies: Robust dose-response studies in various cancer xenograft models are required to determine the effective dose (ED50) for tumor growth inhibition.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion of TMS is essential for designing effective dosing regimens.
-
Direct Comparative Studies: Head-to-head preclinical trials comparing the efficacy and toxicity of TMS with resveratrol and other relevant therapeutics would provide a clearer picture of its relative therapeutic potential.
Without this critical data, a comprehensive assessment of the therapeutic index of this compound remains elusive. Researchers and drug developers are encouraged to address these knowledge gaps to fully elucidate the therapeutic potential of this promising compound.
Safety Operating Guide
Proper Disposal of 2,3',4,5'-Tetramethoxystilbene: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 2,3',4,5'-Tetramethoxystilbene are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides detailed procedures for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Key safety protocols include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, avoid generating dust. Cover the spill with an inert absorbent material, collect it, and place it in a suitable, closed container for disposal.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. The following steps provide a general framework for its proper disposal:
-
Do Not Mix: Keep this compound waste separate from other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Leave the chemical in its original container if possible.
-
If transferring to a new container, ensure it is clearly labeled with the full chemical name ("this compound"), concentration, and any known hazard warnings.
-
The container must be in good condition and securely sealed.
-
-
Waste Characterization:
-
Accurately determine if the waste is contaminated with any other hazardous materials.
-
Consult your institution's EHS guidelines for proper waste classification.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's EHS office to schedule a pickup for hazardous chemical waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes relevant physical and chemical properties that inform safe handling and disposal decisions.
| Property | Value |
| Molecular Formula | C₁₈H₂₀O₄ |
| Molecular Weight | 300.35 g/mol |
| Appearance | Solid |
| Solubility in Water | Not specified, but likely low |
| Other Solubilities | Soluble in organic solvents such as DMSO |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet for complete and accurate instructions.
Personal protective equipment for handling 2,3',4,5'-Tetramethoxystilbene
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential, immediate safety and logistical information for handling 2,3',4,5'-Tetramethoxystilbene in a laboratory setting. It offers procedural, step-by-step guidance to ensure the safe handling, storage, and disposal of this compound.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following recommendations are based on general best practices for handling powdered chemicals of unknown toxicity and information from SDSs of similar compounds. Always handle with caution and in accordance with your institution's safety protocols.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure.
| PPE Category | Item | Specification |
| Respiratory Protection | Respirator | A NIOSH-certified (or equivalent) organic vapor/particulate respirator is recommended.[1] For activities with a higher risk of aerosolization, a full-face respirator may be necessary. |
| Eye and Face Protection | Goggles and Face Shield | Tightly fitting chemical safety goggles are essential.[1] A face shield should be worn over safety goggles, especially when there is a splash hazard.[1] |
| Hand Protection | Chemical-resistant Gloves | The specific type of glove should be selected based on the potential for incidental contact. Nitrile gloves are a common choice for handling powdered chemicals. |
| Body Protection | Lab Coat/Coveralls | A lab coat or coveralls should be worn to protect the skin and personal clothing. For larger quantities or tasks with a high risk of contamination, a chemical-resistant suit may be appropriate.[2] |
| Foot Protection | Closed-toe Shoes | Closed-toe shoes are mandatory in a laboratory setting to protect against spills.[2] |
II. Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have spill cleanup materials readily available.
-
-
Weighing and Transferring:
-
Handle this compound as a solid powder.
-
When weighing, use a balance inside a fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Use appropriate tools (e.g., spatulas) to transfer the powder, minimizing the creation of dust.
-
Close the container tightly immediately after use.
-
-
General Work Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[3]
-
Remove contaminated clothing immediately and launder it separately from regular clothing before reuse.
-
Storage Procedures:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal of Unused Chemical:
-
Dispose of the chemical in accordance with all applicable federal, state, and local regulations.
-
It is generally recommended to dispose of chemical waste through a licensed hazardous waste disposal company.
-
Do not dispose of the chemical down the drain or in the regular trash.
Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered contaminated.
-
Place contaminated materials in a sealed and clearly labeled hazardous waste container.
-
Dispose of the contaminated waste through your institution's hazardous waste management program.
IV. Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
